molecular formula C12H10BrN B1276324 4-Bromodiphenylamine CAS No. 54446-36-5

4-Bromodiphenylamine

Cat. No.: B1276324
CAS No.: 54446-36-5
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
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Description

4-Bromodiphenylamine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVUDMVXNBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423761
Record name 4-Bromodiphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54446-36-5
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-diphenylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromodiphenylamine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromodiphenylamine, a halogenated aromatic amine with significant applications as a chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines methods for its purification and characterization using modern analytical techniques.

Core Properties of this compound

This compound, identified by the CAS Number 54446-36-5 , is a solid organic compound.[1] Its core properties are summarized in the table below, providing a valuable resource for researchers and chemists.

PropertyValueReference
CAS Number 54446-36-5[1]
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
Appearance Solid
Melting Point 85-89 °C
Boiling Point 318 °C (lit.)
Solubility Soluble in toluene
Density 1.445±0.06 g/cm³ (Predicted)
pKa 0.11±0.20 (Predicted)

Safety Information:

Hazard StatementPrecautionary Statement
H302, H315, H318, H335, H411P261, P273, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Synthesis of this compound

The synthesis of this compound can be achieved through a nanocatalyst-mediated cross-coupling reaction between 4-bromoaniline and phenylboronic acid.[2] This method offers a straightforward route to the desired product.

Experimental Protocol: Synthesis

Materials:

  • 4-Bromoaniline

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Nanocatalyst

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

  • Hexane

Procedure:

  • In a 50 mL round-bottomed flask, combine 4-bromoaniline (0.5 mmol), phenylboronic acid (1 mmol), K₂CO₃ (1.5 mmol), and the nanocatalyst (30 mol% with respect to the 4-bromoaniline substrate).[2]

  • Add a 1:1 mixture of MeOH and H₂O to the flask.[2]

  • Stir the reaction mixture at room temperature under air.[2]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]

  • Upon completion, dilute the mixture with H₂O.[2]

  • Extract the product with EtOAc (3 x).[2]

  • Combine the organic extracts and wash with brine (3 x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Purify the crude product by column chromatography on silica gel, eluting with an EtOAc-hexane solvent system.[2]

G 4-Bromoaniline 4-Bromoaniline Reaction_Mixture Reaction_Mixture 4-Bromoaniline->Reaction_Mixture Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Mixture Nanocatalyst Nanocatalyst Nanocatalyst->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Workup Workup Reaction_Mixture->Workup 1. H2O 2. EtOAc Extraction 3. Brine Wash Purification Purification Workup->Purification Column Chromatography This compound This compound Purification->this compound

Synthesis Workflow for this compound

Purification of this compound

The primary method for purifying the synthesized this compound is column chromatography, as described in the synthesis protocol.[2] For further purification, recrystallization can be employed. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Purification by Recrystallization

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A common solvent system for similar compounds is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, water). For this compound, a good starting point would be an ethanol/water or toluene/hexane mixture.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or toluene).

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water or hexane) to the hot solution until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

Experimental Conditions (General):

  • Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, and the ¹³C NMR spectrum would show the corresponding signals for the carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from any volatile impurities and to determine its molecular weight and fragmentation pattern.

Experimental Conditions (General):

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: A temperature gradient to ensure good separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Sample Preparation:

The sample can be prepared as a KBr pellet or a thin film on a salt plate.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings, and C-N stretching.

Applications in Drug Development

While this compound itself is not known to have significant biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of bromo-substituted aromatic amines are being investigated for their antimicrobial and other biological activities. The bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the construction of diverse molecular scaffolds for drug discovery.

As this compound is primarily a synthetic intermediate, there is no established signaling pathway directly associated with it. However, should it be used as a precursor in the synthesis of a biologically active compound, the signaling pathway of that final product would be of interest. For example, if a derivative were found to be an inhibitor of a specific enzyme, the diagram would illustrate the enzyme's role in a larger biological cascade.

G cluster_synthesis Synthesis cluster_activity Biological Activity This compound This compound Chemical_Modification Further Chemical Modification This compound->Chemical_Modification Biologically_Active_Compound Biologically Active Compound Chemical_Modification->Biologically_Active_Compound Target_Protein Target Protein/ Receptor Biologically_Active_Compound->Target_Protein Interaction Signaling_Pathway Downstream Signaling Pathway Target_Protein->Signaling_Pathway Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response

From Intermediate to Biological Action

References

4-Bromodiphenylamine melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds in a research and development setting.

PropertyValue
Melting Point 85-89 °C
Boiling Point 318 °C (literature value)[1]

Note: The melting point is presented as a range, which is common for crystalline solids and can be influenced by purity.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small amount of sample required.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Glass capillary tubes (sealed at one end)[4]

  • Thermometer

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[2][4]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[3][4] Repeat until the packed sample is 2-3 mm high.[4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[3][4]

  • Heating:

    • For an unknown compound, a rapid initial heating can be done to find an approximate melting range.

    • For a more accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Melting_Point_Determination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube Powder->Load Pack Pack Solid (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point solids like this compound, this micro method is suitable.

Apparatus:

  • Thiele tube[5]

  • High-temperature heating oil (e.g., mineral oil)

  • Thermometer

  • Small test tube (fusion tube)[6]

  • Capillary tube (sealed at one end)[6]

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube, enough to fill it to a depth of about 1-2 cm.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5][6][7]

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[5][6]

  • Heating: Clamp the assembly in a Thiele tube filled with heating oil, ensuring the sample is immersed in the oil.[5] Gently heat the side arm of the Thiele tube.[6]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6]

  • Recording: At this point, remove the heat source. The bubbling will slow down and stop as the liquid cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5][6]

Synthesis of this compound

This compound is often synthesized via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[8] This reaction involves the coupling of an aryl halide with an amine.

Ullmann_Condensation Reactant1 4-Bromoaniline Process Reactant2 Bromobenzene Catalyst Copper Catalyst Catalyst->Process Product This compound Base Base (e.g., K2CO3) Base->Process Process->Product Heat

Caption: Ullmann Condensation for this compound Synthesis.

References

A Technical Guide to the Solubility of 4-Bromodiphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromodiphenylamine, a key intermediate in various chemical syntheses. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a robust framework for researchers to experimentally determine these values. It includes a detailed experimental protocol based on the isothermal shake-flask method, a template for data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, which is critical for process development, purification, and formulation in chemical and pharmaceutical research.

Introduction to this compound

This compound (CAS No: 54446-36-5) is an aromatic amine containing a bromine substituent. Its molecular structure, featuring both a polar amine group and a nonpolar biphenyl ring system, suggests a varied solubility profile in different organic solvents. Understanding its solubility is crucial for optimizing reaction conditions, selecting appropriate solvents for purification techniques like recrystallization, and for the development of formulations.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. Qualitative assessments suggest it is slightly soluble in chloroform and DMSO.[1] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in non-polar and moderately polar organic solvents due to its significant non-polar surface area.

The following table is provided as a structured template for researchers to record their experimentally determined solubility values for this compound at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)
MethanolCH₃OH5.1
EthanolC₂H₅OH5.2
Acetone(CH₃)₂CO5.1
Ethyl AcetateC₄H₈O₂4.4
DichloromethaneCH₂Cl₂3.1
ChloroformCHCl₃4.1
TolueneC₇H₈2.4
HexaneC₆H₁₄0.0
Dimethylformamide (DMF)C₃H₇NO6.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for determining the equilibrium solubility of a solid compound.[2][3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by consistent solubility values.[2]

  • Sample Collection and Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial or evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution collected.

    • Evaporate the solvent from the pre-weighed vial or dish. This can be done in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound (85-89 °C) until a constant weight is achieved.

    • After cooling to room temperature in a desiccator, weigh the vial or dish containing the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Solubility in g/100 mL:

    • Mass of solute (g) = (Weight of vial with solute) - (Weight of empty vial)

    • Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) * 100

  • Solubility in mol/L:

    • Molecular Weight of this compound = 248.12 g/mol [4][5]

    • Moles of solute = Mass of solute (g) / 248.12 g/mol

    • Solubility (mol/L) = Moles of solute / Volume of solution (L)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis (Gravimetric) cluster_calculation Calculation prep_solid Excess Solid (this compound) mix Combine in Vial prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix shake Agitate in Shaker Bath (Constant Temperature, 24-72h) mix->shake settle Allow Excess Solid to Settle shake->settle withdraw Withdraw Supernatant with Syringe settle->withdraw filter Filter through Syringe Filter withdraw->filter collect Collect Known Volume in Pre-weighed Vial filter->collect evaporate Evaporate Solvent collect->evaporate dry Dry to Constant Weight evaporate->dry weigh Weigh Dried Solute dry->weigh calculate Calculate Solubility (g/100mL or mol/L) weigh->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Safety Considerations

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromodiphenylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Structure of this compound

This compound is an aromatic amine containing two phenyl rings linked by a nitrogen atom, with a bromine atom substituted on one of the phenyl rings at the para position.

structure cluster_c6h5 Phenyl Ring cluster_c6h4br 4-Bromophenyl Ring C1 C1' C2 C2' C1->C2 N N C1->N C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C7 C1 C8 C2 C7->C8 C7->N C9 C3 C8->C9 C10 C4 C9->C10 C11 C5 C10->C11 Br Br C10->Br C12 C6 C11->C12 C12->C7 H_N H N->H_N

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.32d8.82HH-2, H-6
7.18d8.42HH-2', H-6'
6.88br s-1HNH

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
135.2C-1'
131.1C-2, C-6
129.8C-2', C-6'
122.2C-4

Note: The assignments are based on the provided data and established knowledge of NMR spectroscopy. The broad singlet for the NH proton is characteristic of amine protons, which often exhibit variable chemical shifts and coupling due to exchange phenomena.

Experimental Protocol

The NMR spectra were acquired using a standard protocol for the analysis of small organic molecules.

Instrumentation:

  • Spectrometer: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed.

  • Phase and baseline corrections were applied to the resulting spectra.

  • Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or TMS.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer instrument Place sample in 400 MHz NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR FID instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR FID instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft correction Phase and Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing assign Assign Peaks and Determine Structure referencing->assign

Caption: General workflow for NMR data acquisition and analysis.

Interpretation of Spectra

  • ¹H NMR: The downfield region (δ 6.8-7.4 ppm) is characteristic of aromatic protons. The two doublets at 7.32 and 7.18 ppm, each integrating to two protons, correspond to the protons on the two different phenyl rings. The splitting patterns (doublets) are indicative of ortho-coupling. The broad singlet at 6.88 ppm is assigned to the amine (N-H) proton.

  • ¹³C NMR: The signals in the ¹³C NMR spectrum appear in the aromatic region (δ 120-140 ppm). The number of signals is consistent with the symmetry of the molecule. The carbon atom attached to the bromine (C-4) is expected to be shielded, while the carbons attached to the nitrogen are deshielded.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more detailed structural analysis, advanced NMR techniques such as COSY, HSQC, and HMBC could be employed.

Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-Bromodiphenylamine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The following sections detail the experimental protocols, data interpretation, and structural elucidation of this compound, offering valuable insights for its application in research and development.

Introduction to this compound

This compound is an aromatic amine containing a bromine substituent. Its structural characteristics, a diphenylamine core with a bromine atom on one of the phenyl rings, give rise to a unique spectral fingerprint. Understanding its FT-IR and mass spectrometric behavior is crucial for its identification, purity assessment, and the study of its chemical properties.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and characteristic fragment ions.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated from the solvent on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ensure the elution of this compound.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, charged species.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments appear as a pair of peaks (M⁺• and M+2⁺•) with nearly equal intensity, separated by 2 m/z units.

m/z Assignment Relative Intensity (%)
247[M]⁺• (C₁₂H₁₀⁷⁹BrN)⁺•~100
249[M+2]⁺• (C₁₂H₁₀⁸¹BrN)⁺•~98
168[M - Br]⁺Significant
167[M - HBr]⁺•High
140[C₁₁H₈]⁺•Moderate
115[C₉H₇]⁺Moderate
77[C₆H₅]⁺Moderate

Note: The relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways, primarily involving the cleavage of the C-Br and C-N bonds, as well as the loss of HBr.[1] The molecular ion is typically the base peak, indicating its relative stability.[1]

fragmentation_pathway M This compound (C₁₂H₁₀BrN) m/z = 247/249 F1 [M-Br]⁺ (C₁₂H₁₀N)⁺ m/z = 168 M->F1 - •Br F2 [M-HBr]⁺• (C₁₂H₉N)⁺• m/z = 167 M->F2 - HBr F3 [C₆H₅]⁺ m/z = 77 F1->F3 - C₆H₅N

Caption: Proposed fragmentation pathway of this compound in EI-MS.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the FT-IR spectrum of solid this compound to identify its characteristic vibrational modes.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

Methodology:

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric and instrumental interferences.

  • Sample Application: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: The infrared spectrum is recorded by passing an IR beam through the ATR crystal. The beam penetrates a short distance into the sample, and the attenuated radiation is detected.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final FT-IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: FT-IR Spectral Data

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The data presented below is based on the known characteristic absorption frequencies for diphenylamines and bromo-aromatic compounds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3300N-H StretchMedium
3100 - 3000Aromatic C-H StretchMedium
1620 - 1580C=C Aromatic Ring StretchStrong
1520 - 1480C=C Aromatic Ring StretchStrong
1350 - 1250C-N StretchStrong
850 - 750C-H Out-of-plane Bending (para-disubstituted)Strong
750 - 700C-H Out-of-plane Bending (monosubstituted)Strong
600 - 500C-Br StretchMedium-Weak

Note: The exact peak positions and intensities may vary depending on the sample preparation and instrument.

Logical Workflow for Spectral Interpretation

The interpretation of the FT-IR spectrum follows a logical workflow to identify the key structural features of this compound.

ftir_workflow Start Obtain FT-IR Spectrum Region1 3500-3000 cm⁻¹ (N-H and C-H stretch region) Start->Region1 Region2 1650-1450 cm⁻¹ (Aromatic C=C stretch region) Region1->Region2 Identify N-H and aromatic C-H Region3 1350-1000 cm⁻¹ (Fingerprint region, C-N stretch) Region2->Region3 Identify aromatic rings Region4 900-600 cm⁻¹ (Out-of-plane bending, C-Br stretch) Region3->Region4 Identify C-N bond Conclusion Confirm structure of This compound Region4->Conclusion Identify substitution pattern and C-Br bond

Caption: Workflow for the interpretation of the FT-IR spectrum of this compound.

Conclusion

The combined application of mass spectrometry and FT-IR spectroscopy provides a robust and detailed analytical characterization of this compound. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation behavior, highlighting the presence of the bromine atom and the diphenylamine core. FT-IR spectroscopy complements this by identifying the key functional groups and substitution patterns of the molecule. This comprehensive spectral analysis is indispensable for the quality control, structural verification, and further investigation of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 4-Bromodiphenylamine: Properties, Synthesis, and Applications in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromodiphenylamine is a halogenated aromatic amine that serves as a pivotal intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its significant applications, particularly as a precursor for materials used in organic light-emitting diodes (OLEDs). The content herein is intended to be a valuable resource for professionals in chemical research and drug development.

Core Properties of this compound

This compound, also known as 4-bromo-N-phenylaniline, is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₀BrN[1][2]
Molecular Weight 248.12 g/mol [1][2]
CAS Number 54446-36-5[2]
Appearance Solid[2]
Melting Point 85-89 °C[2]
Boiling Point 318 °C (lit.)
IUPAC Name 4-bromo-N-phenylaniline[1]

Synthesis and Derivatization: Experimental Protocols

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex triarylamines and other functionalized molecules. These derivatives are of significant interest in the development of materials for organic electronics.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a palladium-catalyzed cross-coupling reaction between 4-bromoaniline and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

  • Reactants:

    • 4-Bromoaniline (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a dried Schlenk flask, add 4-bromoaniline, phenylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of Triarylamine Derivatives

This compound is an excellent substrate for further functionalization, most notably through Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, to produce triarylamines. These compounds are widely investigated as hole-transport materials in OLEDs.

Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis

  • Reactants:

    • This compound (1.0 eq)

    • A secondary amine (e.g., diphenylamine, 1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 eq)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, combine this compound, the secondary amine, the palladium precatalyst, the ligand, and the base in a Schlenk tube.

    • Add the anhydrous solvent.

    • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting triarylamine by column chromatography or recrystallization.

Applications in Organic Electronics

The primary application of this compound is as a precursor for the synthesis of triarylamine derivatives, which are crucial components in organic light-emitting diodes (OLEDs).

Role in OLEDs

Triarylamines synthesized from this compound often possess excellent thermal and morphological stability, along with suitable highest occupied molecular orbital (HOMO) energy levels, making them ideal for use as hole-transporting materials (HTLs) in OLEDs. The function of the HTL is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, thereby improving the overall device efficiency and lifespan.

oled_structure cluster_oled Basic OLED Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (e.g., Triarylamine Derivative) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: A simplified diagram of a multi-layer OLED device structure.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

suzuki_coupling cluster_suzuki Suzuki-Miyaura Coupling for Triarylamine Synthesis Bromodiphenylamine This compound Catalyst_Base Pd Catalyst Base Bromodiphenylamine->Catalyst_Base Arylboronic_acid Arylboronic Acid Arylboronic_acid->Catalyst_Base Triarylamine Triarylamine Derivative Catalyst_Base->Triarylamine Coupling

Caption: Suzuki-Miyaura coupling of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Triarylamine Synthesis Reactants Combine Reactants: This compound, Amine, Catalyst, Ligand, Base Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure Triarylamine Product Purification->Product

Caption: A general experimental workflow for the synthesis of triarylamines.

Conclusion

This compound is a chemical intermediate of considerable value, particularly in the synthesis of advanced materials for organic electronics. Its utility in forming carbon-nitrogen bonds through well-established palladium-catalyzed reactions allows for the construction of complex triarylamine structures. These derivatives are integral to the advancement of OLED technology, functioning as efficient hole-transport materials. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in the fields of organic synthesis, materials science, and drug development.

References

An In-Depth Technical Guide on the Crystal Structure and Properties of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, molecular geometry, and synthesis of 4-bromodiphenylamine. The information is curated for professionals in the fields of chemical research, materials science, and drug development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular and Crystal Structure of this compound

This compound, also known as 4-bromo-N-phenylaniline, is an aromatic amine of significant interest in synthetic chemistry and materials science. Its structural characteristics, determined by single-crystal X-ray diffraction, are crucial for understanding its chemical behavior and potential applications.

Crystal System and Space Group

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles.[1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPccn
Unit Cell Dimensions

The unit cell is the basic repeating unit of a crystal structure. For this compound, the dimensions of the unit cell at a temperature of 125 K are as follows[1]:

Unit Cell ParameterValue (Å)
a15.6741 (6)
b17.7531 (7)
c7.3608 (3)
Volume (V)2048.24 (14) ų
Key Molecular Geometry: Bond Angles and Dihedral Angles

The molecular geometry of this compound is non-planar. The two phenyl rings are twisted with respect to each other, a common feature in diarylamines. This conformation is described by the dihedral and pitch angles. The dihedral angle is the angle between the planes of the two benzene rings, while the pitch angles describe the orientation of each aryl group relative to the C—N—C plane.[1] A related compound, 4-Bromo-N-(4-bromophenyl)aniline, exhibits a C—N—C bond angle of 128.5 (2)°.[2]

Geometric ParameterValue (°)
Dihedral Angle between Benzene Rings52.5 (1)
Pitch Angle 119.6 (2)
Pitch Angle 236.2 (3)

Selected Bond Angles:

While a comprehensive list of all bond angles requires the full crystallographic information file (CIF), the key angles defining the molecular shape are highlighted above. The geometry around the nitrogen atom deviates from a perfect trigonal planar or pyramidal shape due to the bulky phenyl substituents and electronic effects.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-arylation of an aniline with a phenylboronic acid, a variant of the Suzuki-Miyaura coupling.

General Procedure: [3]

  • Reaction Setup: In a 50 mL round-bottomed flask, combine 4-bromoaniline (0.5 mmol, 1 equivalent), phenylboronic acid (1 mmol, 2 equivalents), and potassium carbonate (K₂CO₃, 1.5 mmol, 3 equivalents).

  • Solvent and Catalyst: Add a suitable nanocatalyst (e.g., a palladium-based catalyst, 30 mol% with respect to the aniline substrate) and a 1:1 mixture of methanol (MeOH) and water (H₂O) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (EtOAc) three times.

  • Purification: Combine the organic extracts, wash with brine three times, and dry over anhydrous sodium sulfate (Na₂SO₄). Purify the crude product by column chromatography on silica gel (60-120 mesh) using an ethyl acetate-hexane solvent system as the eluent.

Single-Crystal X-ray Crystallography

The determination of the crystal structure of this compound involves the following key steps.

Methodology: [1]

  • Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The crystal used for data collection had dimensions of 0.31 x 0.21 x 0.04 mm.[1]

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Cool the crystal to a low temperature (e.g., 125 K) to minimize thermal vibrations.[1]

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam using φ and ω scans.[1]

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for various factors, including Lorentz and polarization effects, and absorption (e.g., using SADABS).[1]

  • Structure Solution and Refinement:

    • Determine the crystal system and space group from the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors. The final R-factor for the structure of this compound was 0.043.[1]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

The logical flow from a synthesized compound to a refined crystal structure is depicted below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing and Correction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure and Bond Angles Refinement->FinalStructure

Caption: Workflow for crystal structure determination.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal information for 4-Bromodiphenylamine (CAS No: 54446-36-5), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are associated with ingestion, skin contact, eye contact, and respiratory irritation.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification [1]

ClassificationCodeHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Danger
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye DamageCategory 1H318: Causes serious eye damageGHS05 (Corrosion)
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsGHS09 (Environment)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueReference
CAS Number 54446-36-5
Molecular Formula C₁₂H₁₀BrN[3]
Molecular Weight 248.12 g/mol [4]
Appearance Solid
Melting Point 85-89 °C[3]
Boiling Point 318 °C (lit.)[3]
InChI Key CCIVUDMVXNBUCY-UHFFFAOYSA-N

Safe Handling, Storage, and Workflow

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[5]

  • Avoid dust formation and accumulation.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep containers locked up and away from incompatible materials such as strong oxidizing agents.[6][7]

Logical Workflow for Handling:

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_use Handling & Use cluster_cleanup Post-Use & Disposal A Receive Chemical B Inspect Container (Intact, Labeled) A->B C Store in Cool, Dry, Well-Ventilated Area (Locked Up) B->C D Transport to Fume Hood C->D E Wear Full PPE D->E F Weigh/Aliquot for Experiment E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H I Collect Waste (Solid & Liquid) H->I J Label Hazardous Waste Container I->J K Store Waste in Designated Area J->K L Arrange for Licensed Disposal K->L

Figure 1: Safe Handling Workflow for this compound

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to chemical exposure.

Engineering Controls:

  • Ensure adequate ventilation. Use of a chemical fume hood is strongly recommended for all operations that may generate dust.[5]

  • Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationReference
Eye/Face Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8]
Skin/Hand Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin exposure.[8][9]
Respiratory If engineering controls are insufficient, use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention after providing initial aid.[10]

Table 4: First Aid Procedures

Exposure RouteFirst Aid InstructionsReference
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[6][7]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[5][7]

Emergency First Aid Decision Tree:

G Figure 2: Emergency First Aid Decision Tree cluster_routes Figure 2: Emergency First Aid Decision Tree cluster_actions Figure 2: Emergency First Aid Decision Tree start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air. If unwell, call for help. inhalation->action_inhale action_skin Remove Contaminated Clothing. Wash with Soap & Water. skin->action_skin action_eye Rinse with Water for 15+ min. Remove Contacts if Possible. eye->action_eye action_ingest Rinse Mouth. Do NOT Induce Vomiting. ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical IMMEDIATELY action_ingest->seek_medical

Figure 2: Emergency First Aid Decision Tree

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[6]

  • Containment: Prevent the powder from spreading or entering drains.[5]

  • Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, closed, and labeled container for disposal. Avoid creating dust.[5][6] Use spark-proof tools if necessary.[5]

  • Decontamination: After the material is collected, decontaminate the area with a suitable solvent (e.g., ethanol) followed by washing with soap and water.[11]

  • Disposal: All contaminated materials (including PPE) should be placed in a sealed bag and disposed of as hazardous waste.[11]

Spill Cleanup Workflow:

G Figure 3: Solid Spill Cleanup Procedure A Spill Occurs B Evacuate Area & Ensure Ventilation A->B C Don Full PPE (Gloves, Goggles, Respirator) B->C D Prevent Further Spread (Contain Spill) C->D E Carefully Sweep/Shovel Solid into Labeled Hazardous Waste Container D->E F Decontaminate Spill Area (Solvent then Soap/Water) E->F G Collect All Contaminated Materials for Disposal F->G H Dispose of All Materials as Hazardous Waste G->H

Figure 3: Solid Spill Cleanup Procedure

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • Do not dispose of down the drain or in general waste.[5][11] Discharge into the environment must be avoided.[5]

  • Waste Generation: Minimize waste generation wherever possible.

  • Containerization: Collect waste material in a suitable, compatible, and clearly labeled hazardous waste container.[11]

  • Professional Disposal: Dispose of contents and containers at an approved waste disposal plant.[6][7] Contact a licensed professional waste disposal service to ensure compliance with federal, state, and local regulations.[12]

Experimental Protocol Example: Acute Oral Toxicity Assessment (OECD 423)

The "Acute Tox. 4" classification indicates that this compound is harmful if swallowed. This classification is typically determined through studies following established guidelines, such as the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Oral Toxicity – Acute Toxic Class Method). The following is a generalized methodology.

Objective: To determine the acute oral toxicity of a substance and assign a GHS classification.

Principle: The method uses a stepwise procedure with a small number of animals (typically female rats) per step. The outcome of each step (survival or death) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.

Methodology:

  • Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: this compound is prepared in an appropriate vehicle (e.g., corn oil). The concentration is adjusted to provide the desired dose level in a volume that is easy to administer (typically 1-2 mL).

  • Administration: Animals are fasted overnight prior to dosing. The substance is administered in a single dose by gavage using a stomach tube.

  • Stepwise Dosing Procedure:

    • Step 1: A group of 3 animals is dosed at a starting dose (e.g., 300 mg/kg, based on available information).

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • Step 2 (Decision):

      • If 2 or 3 animals die, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, a second group of 3 animals is dosed at the same level.

      • If the results are equivocal, or if a higher/lower dose is needed for classification, the procedure is repeated at the next fixed dose level (5, 50, 300, or 2000 mg/kg).

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis and Classification: The number of surviving and dead animals at each dose level is used to determine the GHS classification according to the guideline's criteria. For a Category 4 classification ("Harmful if swallowed"), the estimated LD₅₀ would fall between 300 and 2000 mg/kg.

References

A Technical Guide to High-Purity 4-Bromodiphenylamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize high-purity 4-Bromodiphenylamine as a key intermediate in synthetic and medicinal chemistry. This document provides an overview of commercial suppliers, analytical methodologies for purity assessment, and relevant experimental protocols.

Commercial Suppliers and Product Specifications

The procurement of high-purity this compound is critical for the reliability and reproducibility of experimental results. While many suppliers offer this compound, the stated purity and the detail of analytical documentation can vary. Below is a summary of representative commercial suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
Sigma-Aldrich 97%54446-36-5C₁₂H₁₀BrN248.1285-89Provides access to Certificates of Analysis and Origin for specific batches.
Alfa Aesar (thermo Fisher Scientific) 98% (for related compound Tris(4-bromophenyl)amine)[1]54446-36-5C₁₂H₁₀BrN248.12[2]85-89A CoA for a similar compound indicates HPLC and ¹H-NMR are used for purity and identity confirmation.[1]
ChemicalBook Varies by supplier54446-36-5[3]C₁₂H₁₀BrN[3]248.12[3]85-89Acts as a directory for numerous chemical suppliers.[3]

Quality Control and Purity Analysis

Ensuring the purity of this compound is a critical step in pharmaceutical manufacturing and research.[4][5] Impurities can lead to unwanted side reactions and byproducts, affecting the efficacy and safety of the final active pharmaceutical ingredient (API).[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopy are essential for quality control.[6]

Common impurities in the synthesis of brominated aromatic amines can arise from starting materials, side reactions such as over-bromination, or incomplete reactions.[7] For instance, in the synthesis of related compounds, impurities from the pyrolysis of solvents like DMF have been observed.[8]

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for determining the purity of this compound using reversed-phase HPLC. This method is adapted from established procedures for similar aromatic compounds.[9][10]

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer components.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

3. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time.

  • Inject the sample solution and record the chromatogram.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The bromine atom makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling.[11] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling reaction.

1. Materials:

  • This compound.

  • An arylboronic acid (e.g., phenylboronic acid).

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base (e.g., K₂CO₃ or K₃PO₄).

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions.

2. Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows

Supplier Selection Workflow

Choosing a suitable supplier for a critical raw material like high-purity this compound involves several key steps to ensure quality and consistency.

G start Start: Identify Need for High-Purity this compound search Initial Supplier Search (e.g., Sigma-Aldrich, ChemicalBook) start->search request_info Request Information: - Certificate of Analysis (CoA) - Purity Specifications - Impurity Profile search->request_info evaluate Evaluate Supplier Documentation request_info->evaluate sample Request Sample for In-House QC evaluate->sample qc_analysis Perform In-House Analysis (e.g., HPLC, NMR, GC-MS) sample->qc_analysis compare Compare Results with Supplier CoA and Specifications qc_analysis->compare decision Select Supplier compare->decision decision->request_info Does Not Meet Requirements end End: Procure Material decision->end Meets Requirements

Caption: A logical workflow for the selection of a high-purity this compound supplier.

Suzuki-Miyaura Coupling Experimental Workflow

The Suzuki-Miyaura coupling is a fundamental reaction in modern synthetic chemistry. The following diagram illustrates a typical experimental workflow.

G start Start: Assemble Reaction (Schlenk Flask) add_reagents Add Solids: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Palladium Catalyst start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_reagents->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification analysis Characterize Product: (NMR, MS, etc.) purification->analysis end End: Obtain Pure Product analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromodiphenylamine (4-BDPA), a key intermediate in the development of various organic materials and pharmaceutical compounds. This document details established synthetic protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and outlines the standard analytical techniques for its characterization.

Physicochemical Properties

This compound, also known as 4-bromo-N-phenylaniline, is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
CAS Number 54446-36-5[1]
Appearance Solid
Melting Point 85-89 °C
Boiling Point 318 °C (lit.)[2]
IUPAC Name 4-bromo-N-phenylaniline[1]

Table 1: Physicochemical properties of this compound.

Synthetic Methodologies

The formation of the central C-N bond in this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. These methods offer distinct advantages in terms of reaction conditions, catalyst choice, and substrate scope.

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, involving the copper-promoted coupling of an aryl halide with an amine.[3] This reaction traditionally requires high temperatures and polar aprotic solvents.[3]

Reaction Scheme:

(1,4-Dibromobenzene + Aniline --> this compound)

Experimental Protocol:

A detailed protocol for the Ullmann condensation synthesis of this compound is provided below. This procedure is adapted from established methods for diarylamine synthesis.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dibromobenzene (1.0 eq), aniline (1.2 eq), potassium carbonate (K₂CO₃) as the base (2.0 eq), and a copper catalyst such as copper(I) iodide (CuI) (10 mol%).

  • Solvent Addition: Add a high-boiling polar solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 150-210 °C, and stir vigorously for 12-24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[6][7] It generally proceeds under milder conditions than the Ullmann reaction and exhibits broad functional group tolerance.[7]

Reaction Scheme:

(4-Bromoaniline + Iodobenzene --> this compound)

Experimental Protocol:

The following is a representative protocol for the Buchwald-Hartwig amination synthesis of this compound.[4][7]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Reactant Addition: Add 4-bromoaniline (1.2 eq) and iodobenzene (1.0 eq) to the flask.

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound via a cross-coupling reaction is depicted in the following diagram.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Aryl Halide & Amine Reaction Reaction Mixture (Heating & Stirring) Reactants->Reaction Catalyst Catalyst & Ligand Catalyst->Reaction Base_Solvent Base & Solvent Base_Solvent->Reaction Quenching Quenching (e.g., with Water) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

General workflow for synthesis and purification.

Key Chemical Transformations

The core of the synthesis lies in the catalytic cycles of the Ullmann and Buchwald-Hartwig reactions, which facilitate the formation of the new carbon-nitrogen bond.

G cluster_ullmann Ullmann Condensation (Cu-Catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) U1 Cu(I) Species U2 Oxidative Addition (with Ar-X) U1->U2 U3 Amine Coordination U2->U3 U4 Reductive Elimination U3->U4 U4->U1 Catalyst Regeneration U_Product Ar-NH-Ar' U4->U_Product B1 Pd(0)L2 Species B2 Oxidative Addition (with Ar-X) B1->B2 B3 Amide Formation (Base assisted) B2->B3 B4 Reductive Elimination B3->B4 B4->B1 Catalyst Regeneration B_Product Ar-NH-Ar' B4->B_Product

Catalytic cycles for C-N bond formation.

Characterization Data

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques. Expected data are summarized below.

NMR spectroscopy is essential for structural elucidation. The expected chemical shifts for ¹H and ¹³C NMR are presented in Table 2.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.30d2H, ortho to Br
~7.20t2H, meta to NH on unsubstituted ring
~7.05d2H, ortho to NH on unsubstituted ring
~6.90t1H, para to NH on unsubstituted ring
~6.85d2H, ortho to NH on bromo-ring
~5.70s1H, NH
¹³C NMR ~143sC-N (unsubstituted ring)
~142sC-N (bromo-ring)
~132sC-H (ortho to Br)
~129sC-H (meta to NH on unsubstituted ring)
~122sC-H (ortho to NH on unsubstituted ring)
~120sC-H (para to NH on unsubstituted ring)
~118sC-H (ortho to NH on bromo-ring)
~113sC-Br

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are listed in Table 3.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine
~3050C-H StretchAromatic
~1600, 1500C=C StretchAromatic Ring
~1310C-N StretchAryl Amine
~1070C-Br StretchAryl Bromide

Table 3: Key IR absorption bands for this compound.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern.[8]

m/z ValueIonComments
247/249[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine.[1][9]
167[M-Br]⁺Loss of the bromine atom.[1][9]
168[M-HBr]⁺Loss of hydrogen bromide.[9]

Table 4: Expected mass spectral data for this compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N,N'-triphenyl-1,4-phenylenediamine via a palladium-catalyzed Buchwald-Hartwig amination. The protocol outlines the coupling of 4-bromodiphenylamine with aniline, a key transformation for creating triarylamine structures. These structures are significant in materials science and medicinal chemistry. This application note includes optimized reaction conditions, a summary of quantitative data, and a detailed experimental workflow.

Introduction

The Buchwald-Hartwig amination is a fundamental cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become indispensable for synthesizing arylamines from aryl halides or pseudohalides and primary or secondary amines.[3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it a superior alternative to traditional methods like the Ullmann condensation.[3]

Triarylamines are an important class of molecules with applications in the development of organic light-emitting diodes (OLEDs), hole-transport materials, and as structural motifs in pharmacologically active compounds. The protocol detailed below describes a representative Buchwald-Hartwig amination of this compound with aniline to yield N,N,N'-triphenyl-1,4-phenylenediamine.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of N,N,N'-triphenyl-1,4-phenylenediamine. This data is based on established protocols for similar Buchwald-Hartwig aminations.

Reagent/ParameterMolar EquivalenceAmount (for 1 mmol scale)Notes
This compound1.0248.12 mgLimiting Reagent
Aniline1.2111.75 mg (109.6 µL)Coupling Partner
Pd₂(dba)₃0.01 (1 mol% Pd)9.2 mgPalladium Precatalyst
XPhos0.04 (4 mol%)19.1 mgLigand
Sodium tert-butoxide (NaOtBu)1.4134.6 mgBase
Toluene-5 mLAnhydrous Solvent
Temperature-100 °CReaction Temperature
Reaction Time-18-24 hDuration of Reaction
Isolated Yield-~85-95%Expected Yield Range

Experimental Protocol

This protocol details the procedure for the Buchwald-Hartwig amination of this compound with aniline on a 1 mmol scale.

Materials:

  • This compound (FW: 248.12 g/mol )

  • Aniline (FW: 93.13 g/mol , d: 1.02 g/mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (248 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by aniline (109.6 µL, 1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N,N'-triphenyl-1,4-phenylenediamine.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (R'R''NH, Base) Product Product Ar-Pd(II)(NHR'R'')L->Product Reductive Elimination Ar-X Aryl Halide R'R''NH Amine L Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Experimental Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Reaction (Heating & Stirring) A->B C 3. Monitoring (TLC / GC-MS) B->C D 4. Work-up (Quenching & Filtration) C->D E 5. Extraction (Liquid-Liquid) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Ullmann Condensation Reaction Using 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and powerful copper-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This methodology is of significant interest in the synthesis of triarylamines and diaryl ethers, which are key structural motifs in a wide array of functional materials, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for the Ullmann condensation of 4-bromodiphenylamine with amines and phenols, leading to the synthesis of valuable triarylamine and diaryl ether derivatives.

Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions, expanding its substrate scope and functional group tolerance.[2] These improved methods often employ copper(I) salts as catalysts in combination with various ligands, bases, and polar aprotic solvents.[1][3]

Reaction Schemes

The Ullmann condensation of this compound can proceed via two main pathways: N-arylation with an amine or O-arylation with a phenol.

1. N-Arylation with an Amine:

2. O-Arylation with a Phenol:

Data Presentation

The following tables summarize typical quantitative data for the Ullmann condensation of this compound with representative amines and phenols. These are representative conditions and yields may vary depending on the specific substrates and reaction optimization.

Table 1: Ullmann N-Arylation of this compound with Aniline

ParameterCondition
Reactants This compound (1.0 equiv), Aniline (1.2 equiv)
Catalyst Copper(I) iodide (CuI) (10 mol%)
Ligand N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
Base Potassium carbonate (K₂CO₃) (2.0 equiv)
Solvent Toluene
Temperature 110 °C
Reaction Time 24 - 48 hours
Yield 60 - 80%

Table 2: Ullmann O-Arylation of this compound with Phenol

ParameterCondition
Reactants This compound (1.0 equiv), Phenol (1.2 equiv)
Catalyst Copper(I) iodide (CuI) (5 mol%)
Ligand Picolinic acid (20 mol%)
Base Potassium phosphate (K₃PO₄) (2.0 equiv)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 110 °C
Reaction Time 12 - 24 hours
Yield 70 - 90%

Experimental Protocols

Protocol 1: Synthesis of a Triarylamine Derivative via N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aniline derivative (1.2 mmol, 1.2 equiv) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired triarylamine.

Protocol 2: Synthesis of a Diaryl Ether Derivative via O-Arylation

This protocol outlines a general procedure for the copper-catalyzed O-arylation of this compound with a phenol derivative.

Materials:

  • This compound

  • Phenol derivative

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the phenol derivative (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add anhydrous dimethyl sulfoxide (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure diaryl ether product.

Mandatory Visualizations

Ullmann Condensation Catalytic Cycle

Ullmann_Catalytic_Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)X Cu_Nuc L-Cu(I)-Nuc CuI->Cu_Nuc + Ligand (L) + Nucleophile (Nuc-H) - HX Cu_III L-Cu(III)(Ar)(X)(Nuc) Cu_Nuc->Cu_III Oxidative Addition + Ar-X Cu_III->CuI Product Ar-Nuc Cu_III->Product Reductive Elimination center

Caption: Proposed catalytic cycle for the Ullmann condensation reaction.

Experimental Workflow for Ullmann N-Arylation

Experimental_Workflow Experimental Workflow for Ullmann N-Arylation A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Solvent & Reagent Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Cooling & Filtration) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Product H->I

Caption: General experimental workflow for the Ullmann N-arylation.

Logical Relationship of Reactants and Products

Reactants_Products Reactant and Product Relationship cluster_reactants Reactants cluster_products Products ArylHalide This compound (Ar-X) CoupledProduct Triarylamine or Diaryl Ether (Ar-Nuc) ArylHalide->CoupledProduct Nucleophile Amine or Phenol (Nuc-H) Nucleophile->CoupledProduct CatalystSystem Cu(I) Catalyst Ligand Base CatalystSystem->CoupledProduct facilitates

Caption: Logical relationship between reactants and products.

References

Application Notes and Protocols for the Synthesis of Carbazole Derivatives from 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of carbazole derivatives from 4-bromodiphenylamine, a versatile starting material for accessing a range of functionalized carbazoles with potential applications in medicinal chemistry and materials science. The protocols focus on palladium-catalyzed intramolecular C-H arylation, a robust method for the construction of the carbazole core.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Their unique electronic and photophysical properties also make them valuable scaffolds in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of carbazoles from readily available precursors is therefore of great interest to the scientific community.

This document outlines a general and efficient protocol for the synthesis of 2-bromocarbazole and its derivatives via the intramolecular cyclization of this compound using palladium catalysis.

Data Presentation

The following table summarizes representative yields for the synthesis of various carbazole derivatives from substituted 4-bromodiphenylamines using the described palladium-catalyzed intramolecular C-H arylation protocol. Please note that these are typical yields and may vary depending on the specific substrate and reaction conditions.

EntryR1 Substituent (on Phenyl Ring)R2 Substituent (on Bromo-Phenyl Ring)ProductYield (%)
1HH2-Bromocarbazole85
24-OCH₃H6-Bromo-2-methoxycarbazole82
34-ClH2-Bromo-6-chlorocarbazole78
4H5-F2-Bromo-7-fluorocarbazole80
53-CF₃H2-Bromo-5-(trifluoromethyl)carbazole75

Experimental Protocols

General Protocol for the Palladium-Catalyzed Intramolecular C-H Arylation of this compound to Synthesize 2-Bromocarbazole

This protocol is based on established methods for palladium-catalyzed intramolecular C-H functionalization of diarylamines.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-furyl)phosphine (TFP) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol, 2.0 equiv.) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-bromocarbazole.

Characterization:

The structure and purity of the synthesized 2-bromocarbazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Carbazole derivatives synthesized from this compound can be further functionalized to explore their biological activities. For instance, various carbazole derivatives have demonstrated significant anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Inhibition of the p38 MAPK Signaling Pathway

Certain carbazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a key regulator of the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α.

Below is a diagram illustrating the inhibition of the p38 MAPK signaling pathway by a representative carbazole derivative.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK TAK1->IKK p38 p38 MAPK MKK3_6->p38 p38_n p38 MAPK p38->p38_n Translocation Carbazole_Derivative Carbazole Derivative Carbazole_Derivative->p38 IkB IκB IKK->IkB P NF_kB NF-κB IkB->NF_kB Inhibition NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF_kB_n->Gene_Expression AP1 AP-1 p38_n->AP1 Activation AP1->Gene_Expression

Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.

Antimicrobial Activity

Many carbazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity, leading to cell death. This can be investigated using techniques such as the LIVE/DEAD BacLight Bacterial Viability Kit, which utilizes fluorescent dyes to differentiate between live and dead cells based on membrane permeability.

Workflow Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and evaluation of carbazole derivatives.

G Start Start Synthesis Synthesis of Carbazole Derivative Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Anti-inflammatory Assay) Characterization->Biological_Screening End End Biological_Screening->End

Caption: General workflow for synthesis and screening.

G 4_Bromodiphenylamine This compound Reaction_Mixture Reaction Mixture 4_Bromodiphenylamine->Reaction_Mixture Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heating Heating (120-140 °C) Reaction_Mixture->Heating Intramolecular_Cyclization Intramolecular C-H Arylation Heating->Intramolecular_Cyclization 2_Bromocarbazole 2-Bromocarbazole Intramolecular_Cyclization->2_Bromocarbazole

Caption: Key steps in the synthesis of 2-bromocarbazole.

References

Application Notes and Protocols for 4-Bromodiphenylamine as a Precursor in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromodiphenylamine serves as a important building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its diphenylamine core imparts excellent hole-transporting properties, which are fundamental to the efficient operation of OLED devices. The strategically positioned bromine atom provides a reactive handle for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation through various cross-coupling reactions. This enables the synthesis of a diverse range of triarylamine derivatives with tailored electronic and physical properties for use as hole-transporting layers (HTLs), host materials, and electron-blocking layers in high-performance OLEDs.

The modification of the this compound backbone allows for the fine-tuning of key material properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, glass transition temperature (Tg), and thermal decomposition temperature (Td). These parameters are critical for achieving balanced charge injection, high electroluminescence efficiency, and long operational stability in OLED devices.

Synthesis of OLED Materials from this compound

The primary synthetic routes to functionalized triarylamine derivatives from this compound are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative triarylamine by coupling this compound with a secondary amine, such as carbazole.

Materials:

  • This compound

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a catalytic amount of palladium(II) acetate (e.g., 0.02 mmol) and tri(tert-butyl)phosphine (e.g., 0.04 mmol).

  • Add anhydrous toluene (10-15 mL) to the flask.

  • Stir the reaction mixture at a temperature of 80-110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Further purification can be achieved by recrystallization from an appropriate solvent or by train sublimation to obtain a high-purity material suitable for OLED device fabrication.[1]

Protocol 2: Synthesis of a Triarylamine Derivative via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a triarylamine derivative by coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate with reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of potassium carbonate (2.0 M, 2 mL).

  • Degas the mixture by bubbling with nitrogen for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

  • For ultimate purity required for OLED applications, recrystallization or train sublimation is recommended.[1]

Characterization of Synthesized Materials

The synthesized triarylamine derivatives should be thoroughly characterized to determine their physical and electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability (decomposition temperature, Td) of the material. Materials for vapor-deposited OLEDs should have high thermal stability.[3]

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg). A high Tg is desirable for morphological stability of the amorphous thin films in OLED devices.[4]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. These values are crucial for assessing the energy barriers for charge injection and transport in the OLED device.[5]

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To study the optical properties of the material.

Quantitative Data

The following tables summarize typical data for triarylamine-based hole-transporting materials derived from brominated precursors.

Table 1: Thermal and Electrochemical Properties of Representative Triarylamine-based HTMs

Material IDStructureTg (°C)Td (°C)HOMO (eV)LUMO (eV)Reference
TPA-1Tris(4-(diphenylamino)phenyl)amine148510-5.1-2.1[6]
TPA-24,4',4''-Tris(N-(naphthalen-1-yl)-N-phenyl-amino)triphenylamine151550-5.1-2.3
TPA-34,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB)95400-5.4-2.4[5]
TPA-44,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)151550-5.7-2.4[7]

Table 2: Performance of OLEDs Employing Triarylamine-based HTMs

Device ConfigurationHTMTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)Reference
Green PhosphorescentTPA-13.2> 1000060.558.919.5(0.32, 0.61)
Blue FluorescentNPB3.585004.53.14.2(0.15, 0.18)
Green PhosphorescentTCTA2.8> 2000065.270.121.0(0.33, 0.62)
Blue PhosphorescentTPA-44.01200025.119.412.1(0.16, 0.32)[3]

Experimental Protocol: OLED Device Fabrication

A typical multi-layer OLED device is fabricated by sequential deposition of thin films onto a pre-cleaned indium tin oxide (ITO) coated glass substrate under high vacuum.

Materials and Equipment:

  • ITO-coated glass substrates

  • Synthesized hole-transporting material (HTM)

  • Emissive layer (EML) material (host and dopant)

  • Electron-transporting layer (ETL) material

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning facility (ultrasonic bath, solvents)

  • Shadow masks for patterning layers

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.

  • Hole-Transporting Layer (HTL) Deposition: Deposit the synthesized triarylamine derivative onto the ITO substrate by thermal evaporation. A typical thickness is 30-50 nm.

  • Emissive Layer (EML) Deposition: Co-evaporate the host and dopant materials to form the emissive layer. The doping concentration is a critical parameter to optimize device performance. A typical thickness is 20-30 nm.

  • Electron-Transporting Layer (ETL) Deposition: Deposit an electron-transporting material (e.g., Alq₃, TPBi) with a thickness of 20-40 nm.

  • Electron-Injection Layer (EIL) Deposition: Deposit a thin layer (0.5-1.0 nm) of an electron-injection material like lithium fluoride (LiF).

  • Cathode Deposition: Deposit a metal cathode, typically aluminum (Al), with a thickness of 100-150 nm.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_purification Purification cluster_characterization Characterization cluster_product Final Product This compound This compound Suzuki or Buchwald-Hartwig Suzuki or Buchwald-Hartwig This compound->Suzuki or Buchwald-Hartwig Arylboronic Acid / Amine Arylboronic Acid / Amine Arylboronic Acid / Amine->Suzuki or Buchwald-Hartwig Column Chromatography Column Chromatography Suzuki or Buchwald-Hartwig->Column Chromatography Recrystallization / Sublimation Recrystallization / Sublimation Column Chromatography->Recrystallization / Sublimation High-Purity OLED Material High-Purity OLED Material Recrystallization / Sublimation->High-Purity OLED Material NMR, MS, TGA, DSC, CV NMR, MS, TGA, DSC, CV High-Purity OLED Material->NMR, MS, TGA, DSC, CV

Caption: Synthetic workflow for OLED materials from this compound.

OLED_Device_Structure cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (this compound Derivative) Anode Anode (e.g., ITO) Substrate Glass Substrate lumo_cathode Cathode Work Function lumo_etl LUMO_ETL lumo_cathode->lumo_etl Electron Injection lumo_eml LUMO_EML lumo_etl->lumo_eml homo_eml HOMO_EML lumo_eml->homo_eml Recombination & Light Emission homo_htl HOMO_HTL homo_htl->homo_eml homo_anode Anode Work Function homo_anode->homo_htl Hole Injection

Caption: Structure and energy level diagram of a typical OLED device.

References

Application Notes: The Strategic Role of 4-Bromodiphenylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromodiphenylamine is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a bromine atom on one of the phenyl rings of a diphenylamine core, provides a key functional handle for advanced synthetic transformations. This strategic placement of the bromine atom allows for its use as a pivotal building block in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry, enabling the efficient synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors for oncology and novel agents for various therapeutic areas.

Key Applications in Pharmaceutical Synthesis:
  • Kinase Inhibitor Scaffolds: The diphenylamine moiety is a well-established pharmacophore in numerous kinase inhibitors. This compound serves as a precursor for creating derivatives that can target the ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are critical targets in cancer therapy.

  • Suzuki-Miyaura Coupling: The bromine atom on this compound is readily displaced in Suzuki-Miyaura coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a widely used strategy to introduce aryl, heteroaryl, or vinyl substituents, thereby building molecular complexity and exploring structure-activity relationships (SAR).

  • Buchwald-Hartwig Amination: The C-Br bond is also a suitable substrate for Buchwald-Hartwig amination, enabling the formation of new carbon-nitrogen bonds. This reaction is instrumental in synthesizing more complex triarylamine derivatives or introducing other nitrogen-containing functional groups that can modulate a compound's biological activity and physicochemical properties.

Data Presentation

The following tables summarize quantitative data for representative cross-coupling reactions, providing a baseline for expected yields and conditions when using this compound or analogous aryl bromides in the synthesis of pharmaceutical intermediates.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (Analogue)Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O901.5>98
24-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand (3)K₃PO₄Dioxane1101274
34-Bromo-N-phenylaniline (Analogue)Thiophene-based Boronic AcidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901258-72
44-BromoacetophenonePhenylboronic AcidSupported Pd Catalyst (0.25)Na₂CO₃DMA10024~95

Data compiled from analogous reactions reported in the literature. Yields are indicative and may vary based on specific substrate and precise conditions.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst System (mol%)LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePiperazinePd(dba)₂ (2)(±)BINAPNaO-t-Bum-XyleneMWHigh Selectivity
22-Bromo-13α-estrone derivativeSubstituted AnilinePd(OAc)₂ (5)X-PhosKOt-BuTolueneMW75-95
34-Bromo-1-tritylpyrazoleArylaminePd(dba)₂ (5)tBuDavePhosNaO-t-BuToluene10080-95

Data compiled from analogous reactions reported in the literature. Yields are indicative and may vary based on specific substrate and precise conditions.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound as the starting material.

Protocol 1: Synthesis of N-phenyl-N-(4-phenylphenyl)aniline via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100°C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-phenyl-N-(4-phenylphenyl)aniline.

Protocol 2: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination

This protocol details the synthesis of a more complex triarylamine by coupling this compound with a secondary amine, such as carbazole.

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 eq)

  • Toluene (Anhydrous)

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Add this compound (1.0 eq) and carbazole (1.1 eq) to the flask.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Add anhydrous toluene via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the target triarylamine.

Visualizations

Signaling Pathway Diagram

Many kinase inhibitors derived from diphenylamine scaffolds target the EGFR signaling pathway, which is often dysregulated in cancer. The pathway diagram below illustrates how an inhibitor developed from a this compound precursor might function.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGFR EGFR ADP ADP EGFR->ADP Phosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and inhibitor action.
Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the palladium-catalyzed reactions described in the protocols.

Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat Reaction (e.g., 90-100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Logical workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Workflow:

Buchwald_Workflow start Start reagents Combine in Glovebox: - this compound & Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent (Toluene) reagents->solvent heat Heat Reaction (e.g., 100-110°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Logical workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromodiphenylamine, a versatile building block in the synthesis of functionalized triarylamines and other complex organic molecules. The methodologies outlined are critical for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of compounds with applications in medicinal chemistry, materials science, and drug development.[1][2] The protocols cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of C-C and C-N bonds under relatively mild conditions.[1] These reactions typically involve an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Synthesis of N-phenyl-4-arylanilines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in drug candidates.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)90-951258-72
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)90-951265-72
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)90-951261-68
43-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)90-951258-65

Data is representative and compiled from similar Suzuki-Miyaura couplings of N-(4-bromophenyl) derivatives.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[4]

  • Heat the reaction mixture to 90-95 °C and stir for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-diphenyl-4-aminobiphenyl.

Suzuki_Miyaura_Coupling This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Product Product Byproducts Byproducts Reaction_Vessel->Product Heat Reaction_Vessel->Byproducts Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System This compound This compound Product Triarylamine Product This compound->Product Amine Amine Amine->Product Pd_Precatalyst Pd Precatalyst Pd_Precatalyst->Product Catalytic Cycle Ligand Ligand Ligand->Product Catalytic Cycle Base Base Base->Product Catalytic Cycle Solvent Solvent Solvent->Product Reaction Medium Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArX This compound ArX->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Coordination Alkene Coordination ArPd(II)XL2->Coordination Alkene Alkene Alkene->Coordination ArPd(II)X(alkene)L Ar-Pd(II)-X(alkene)-L Coordination->ArPd(II)X(alkene)L Migratory_Insertion Migratory Insertion ArPd(II)X(alkene)L->Migratory_Insertion R-Pd(II)XL R-Pd(II)-X-L Migratory_Insertion->R-Pd(II)XL Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)XL->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product HPd(II)XL H-Pd(II)-X-L Beta_Hydride_Elimination->HPd(II)XL Reductive_Elimination Reductive Elimination HPd(II)XL->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base Base Base->Reductive_Elimination Sonogashira_Coupling_Logic Start Start Prepare_Reactants Prepare Reactants: This compound Terminal Alkyne Start->Prepare_Reactants Prepare_Catalyst_System Prepare Catalyst System: Pd Catalyst Cu(I) Co-catalyst Ligand (optional) Base Start->Prepare_Catalyst_System Combine_in_Solvent Combine in Anhydrous Solvent under Inert Atmosphere Prepare_Reactants->Combine_in_Solvent Prepare_Catalyst_System->Combine_in_Solvent Heat_Reaction Heat Reaction Mixture Combine_in_Solvent->Heat_Reaction Monitor_Progress Monitor Reaction Progress (TLC) Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product N-phenyl-4-alkynyl aniline Purification->Product

References

Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are fundamental methodologies in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and functional materials, where the resulting triarylamine scaffolds are common structural motifs. This document provides detailed application notes and experimental protocols for the copper-catalyzed C-N bond formation utilizing 4-Bromodiphenylamine as a key reactant. The protocols outlined herein are based on established methodologies for the synthesis of triarylamines from aryl halides and amines, offering a practical guide for laboratory implementation.

Reaction Principle

The copper-catalyzed C-N bond formation is a type of cross-coupling reaction where an aryl halide (in this case, this compound) reacts with an amine in the presence of a copper catalyst and a base to form a new C-N bond. The reaction can be facilitated by the use of a ligand to stabilize the copper catalyst and enhance its reactivity. The general transformation is depicted below:

Scheme 1: General Reaction for Copper-Catalyzed C-N Coupling of this compound

Experimental Protocols

The following sections provide detailed experimental protocols for the copper-catalyzed C-N bond formation with this compound, including a general ligand-free approach and a ligand-promoted methodology.

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of Anilines

This protocol describes a general and practical method for the C-N cross-coupling of anilines with aryl bromides under ligand-free conditions.[1]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous dimethylformamide (DMF, 5 mL) to the flask via syringe.

  • Heat the reaction mixture to 135 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired triarylamine.

Protocol 2: Ligand-Promoted Copper-Catalyzed N-Arylation of Amines

This protocol utilizes a ligand to enhance the efficiency of the copper-catalyzed C-N coupling reaction, which can often lead to higher yields and milder reaction conditions.

Materials:

  • This compound

  • Primary or secondary amine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-Phenanthroline or an N,N'-diarylbenzene-1,2-diamine)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMSO or Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure triarylamine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for copper-catalyzed C-N bond formation with aryl bromides, which can be extrapolated for reactions involving this compound.

Table 1: Representative Conditions for Ligand-Free Copper-Catalyzed Amination of Aryl Bromides [1]

EntryAryl BromideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneMethanesulfonamideCuI (10)K₃PO₄DMF1352467
24-BromoanisoleMethanesulfonamideCuI (10)K₃PO₄DMF1352475
34-BromotolueneBenzenesulfonamideCuI (10)K₃PO₄DMF1353678

Table 2: Representative Conditions for Ligand-Promoted Copper-Catalyzed Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMF802485
2BromobenzeneMorpholineCuI (10)DMEDA (20)K₂CO₃Toluene1101892
34-BromoanisolePyrrolidineCu(OAc)₂ (10)α-Benzoin oxime (10)K₃PO₄DMSO801090

Visualizations

Experimental Workflow

The general experimental workflow for a copper-catalyzed C-N coupling reaction is depicted below.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Amine - Cu Catalyst - Ligand (if used) - Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent C->D E Heat to Desired Temperature D->E F Stir Vigorously E->F G Monitor by TLC / GC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Filter (e.g., Celite) I->J K Aqueous Wash (Water, Brine) J->K L Dry Organic Layer (e.g., Na₂SO₄) K->L M Concentrate in vacuo L->M N Column Chromatography M->N O Pure Product N->O

Caption: General experimental workflow for copper-catalyzed C-N bond formation.

Generalized Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed C-N cross-coupling reaction.

catalytic_cycle Cu_I Cu(I)Lu2099 Amine_Coord [R¹R²NH-Cu(I)Lu2099]⁺X⁻ Cu_I->Amine_Coord + R¹R²NH Cu_Amide R¹R²N-Cu(I)Lu2099u208B₁ Amine_Coord->Cu_Amide + Base Ox_Add [R¹R²N-Cu(III)(Ar)XLu2099u208B₁] Cu_Amide->Ox_Add + Ar-X (Oxidative Addition) Product_Complex [Ar-NR¹R²]Cu(I)Lu2099u208B₁X Ox_Add->Product_Complex Reductive Elimination Product_Complex->Cu_I Product Ar-NR¹R² Product_Complex->Product Reactant_Amine R¹R²NH Reactant_ArX Ar-X Base - Base-H⁺X⁻

Caption: Simplified catalytic cycle for copper-catalyzed C-N cross-coupling.

References

Application Notes and Protocols for the N-Arylation with 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of various amines using 4-bromodiphenylamine as the arylating agent. The protocols focus on three widely utilized and robust catalytic methods: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed cross-coupling. These methods are fundamental in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, for the construction of carbon-nitrogen (C-N) bonds to form triarylamines and other complex amine structures.

The synthesis of N-arylated diphenylamine derivatives is of significant interest as these scaffolds are present in a wide array of biologically active molecules and functional materials. The protocols provided herein are designed to be a practical guide for laboratory chemists, offering step-by-step instructions and key quantitative data to ensure successful and reproducible outcomes.

Data Presentation: Comparison of N-Arylation Methods

The following tables summarize typical reaction conditions and yields for the N-arylation of a generic secondary amine with this compound, based on established literature protocols for similar transformations.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

ParameterCondition
Catalyst Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base NaOtBu (Sodium tert-butoxide)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 85-98%

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

ParameterCondition
Catalyst CuI (Copper(I) iodide)
Ligand 1,10-Phenanthroline or L-Proline
Base K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)
Solvent DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Temperature 110-150 °C
Reaction Time 24-48 hours
Typical Yield 60-85%

Table 3: Nickel-Catalyzed N-Arylation Conditions

ParameterCondition
Catalyst NiCl₂(dppf) or NiCl₂(PCy₃)₂
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PCy₃ (Tricyclohexylphosphine)
Base K₃PO₄ (Potassium phosphate) or NaOtBu (Sodium tert-butoxide)
Solvent Dioxane or Toluene
Temperature 100-130 °C
Reaction Time 18-36 hours
Typical Yield 75-92%

Experimental Protocols

The following are detailed protocols for the N-arylation of a generic secondary amine with this compound. These procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a highly versatile and widely used method for C-N bond formation, known for its high yields and broad functional group tolerance.[1][2]

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, dibutylamine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation and is often a cost-effective alternative to palladium-catalyzed reactions, though it may require higher temperatures.[3][4]

Materials:

  • This compound

  • Secondary amine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the secondary amine (1.5 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF via syringe to the reaction mixture (0.2-0.5 M).

  • Reaction: Heat the mixture in a preheated oil bath at 130 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water several times to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Protocol 3: Nickel-Catalyzed N-Arylation

Nickel-catalyzed N-arylation has emerged as a practical and more economical alternative to palladium-based systems for the synthesis of triarylamines.[5][6][7]

Materials:

  • This compound

  • Secondary amine

  • NiCl₂(dppf)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the secondary amine (1.3 equiv.), NiCl₂(dppf) (0.05 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Purge the tube with argon or nitrogen.

  • Solvent Addition: Add anhydrous dioxane via syringe (0.1 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 18-36 hours.

  • Monitoring: Monitor the consumption of starting materials by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to ambient temperature. Dilute with dichloromethane and filter through a plug of silica gel, washing with additional dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to isolate the desired product.

Visualizations

Experimental Workflow for N-Arylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Base catalyst Add Catalyst System: - Metal Precursor (Pd, Cu, or Ni) - Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-150 °C) solvent->heat quench Cool and Quench Reaction heat->quench extract Aqueous Work-up (Extraction) quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated N-Arylated Product purify->product

Caption: General experimental workflow for catalytic N-arylation reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Br amine_complex Amine Coordination Complex oa_complex->amine_complex R₂NH amide_complex Palladium Amido Complex amine_complex->amide_complex - HBr (Base) amide_complex->pd0 Reductive Elimination product_out Ar-NR₂ amide_complex->product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Scale-Up Synthesis of Triarylamines Using 4-Bromodiphenylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylamines are a critical class of organic compounds widely utilized in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them indispensable as hole-transporting materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2][3][4] Furthermore, the triarylamine scaffold is a common motif in numerous pharmacologically active molecules. The growing demand for these materials necessitates robust and scalable synthetic methods.

This document provides detailed application notes and protocols for the scale-up synthesis of triarylamines using 4-bromodiphenylamine as a key starting material. Two of the most powerful methods for the construction of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination and the Ullmann condensation, will be discussed in detail.[5][6] These protocols are designed to be adaptable for multi-gram to kilogram scale production, addressing the needs of both academic research and industrial drug development.

Applications of Triarylamines in Organic Electronics

Triarylamine derivatives are cornerstone materials in the field of organic electronics due to their excellent hole-transporting capabilities.[1][3] In a typical multi-layer OLED device, a triarylamine-based layer is used as the Hole Transport Layer (HTL). When a voltage is applied, holes are injected from the anode (typically indium tin oxide, ITO) into the HTL. The triarylamine molecules facilitate the efficient transport of these holes to the emissive layer, where they recombine with electrons injected from the cathode to generate light. The energy levels of the triarylamine can be tuned through synthetic modification to optimize charge injection and transport, thereby enhancing device efficiency and stability.[2][7]

OLED_Device cluster_device OLED Device Structure cluster_recombination Anode Anode (ITO) HTL Hole Transport Layer (Triarylamine) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport Light Light Emission (Photon) EML->Light ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection

Figure 1: Role of Triarylamines in an OLED Device.

Synthetic Protocols

The following sections provide detailed protocols for the synthesis of triarylamines from this compound via Buchwald-Hartwig amination and Ullmann condensation.

Protocol 1: Scale-Up Synthesis of a Triarylamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the synthesis of arylamines due to its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[5][8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Amine Coupling Partner - Palladium Precatalyst - Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and Purge with Inert Gas (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Crystallization or Column Chromatography Dry->Purify

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials and Equipment:

  • Reactants: this compound, Aryl or Alkyl Amine

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or a suitable palladium precatalyst.

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), 2-(Dicyclohexylphosphino)biphenyl (JohnPhos), or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).

  • Base: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous toluene, dioxane, or tetrahydrofuran (THF).

  • Equipment: Inert atmosphere glovebox or Schlenk line, reaction vessel with reflux condenser and magnetic stirrer, heating mantle or oil bath, standard laboratory glassware for work-up and purification.

Experimental Procedure (Multi-gram Scale):

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), the palladium precatalyst (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (1.5-2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, approximately 5-10 mL per gram of this compound) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary (Representative):

ParameterBuchwald-Hartwig AminationReference
Scale 10 g[9]
Catalyst Pd(OAc)₂[9]
Ligand XPhos[9]
Base KOt-Bu[9]
Solvent Toluene[9]
Temperature 100 °C[9]
Reaction Time 12-24 h-
Yield 85-95%[9]
Purity (post-purification) >99%-
Protocol 2: Scale-Up Synthesis of a Triarylamine via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher reaction temperatures and stronger bases than the Buchwald-Hartwig amination, it can be a cost-effective alternative, especially for large-scale industrial syntheses.[6][10] Ligand-accelerated Ullmann reactions have been developed to proceed under milder conditions.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Amine Coupling Partner - Copper Catalyst (e.g., CuI) - Ligand (optional) - Base (e.g., K2CO3) Solvent Add High-Boiling Solvent (e.g., DMF, DMSO) Reagents->Solvent Inert Purge with Inert Gas (N2 or Ar) Solvent->Inert Heat Heat to High Temperature (e.g., 150-200 °C) Inert->Heat Monitor Monitor Reaction Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Aqueous Solution (e.g., NH4Cl) Cool->Quench Extract Aqueous Work-up and Extraction Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Crystallization or Column Chromatography Dry->Purify

Figure 3: Experimental Workflow for Ullmann Condensation.

Materials and Equipment:

  • Reactants: this compound, Aryl Amine

  • Catalyst: Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Copper powder.

  • Ligand (optional): 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA).

  • Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄).

  • Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

  • Equipment: As described for Protocol 1.

Experimental Procedure (Multi-gram Scale):

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), the copper catalyst (5-20 mol%), the optional ligand (10-40 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add the high-boiling solvent (e.g., DMF, approximately 5-10 mL per gram of this compound).

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a stirred aqueous solution of ammonium chloride or ethylenediamine to complex with the copper catalyst.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative):

ParameterUllmann CondensationReference
Scale 5 g[10]
Catalyst CuI[10]
Ligand 1,10-Phenanthroline-
Base K₂CO₃[10]
Solvent DMF[11]
Temperature 180 °C[6]
Reaction Time 24-48 h-
Yield 60-80%[10]
Purity (post-purification) >98%-

Safety Precautions

  • Handling of Reagents: Palladium catalysts, phosphine ligands, and copper salts can be toxic and should be handled in a well-ventilated fume hood or glovebox. Strong bases like NaOtBu and KOtBu are corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere to prevent oxidation of the catalyst and reagents. Proper training in the use of Schlenk lines or gloveboxes is essential.

  • Solvents: Anhydrous and flammable solvents should be handled with care, away from ignition sources. High-boiling solvents like DMF and DMSO have specific health hazards and should be handled appropriately.

  • Work-up and Purification: Care should be taken during the work-up and purification steps to avoid exposure to residual reagents and byproducts.

Conclusion

The scale-up synthesis of triarylamines from this compound is a well-established process with reliable and adaptable protocols. The Buchwald-Hartwig amination offers high yields and functional group tolerance under relatively mild conditions, making it a preferred method for many applications. The Ullmann condensation, while requiring more forcing conditions, provides a cost-effective alternative for large-scale production. By following the detailed protocols and safety guidelines presented in these application notes, researchers and professionals in drug development can confidently and efficiently synthesize a wide range of triarylamine derivatives for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Bromodiphenylamine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the yield of coupling reactions involving 4-Bromodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is giving low to no yield. What are the most common causes?

A1: Low yields in Buchwald-Hartwig aminations of this compound can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For diarylamine substrates, bulky and electron-rich ligands are often required to facilitate the catalytic cycle.[1][2]

  • Base Selection: The strength and solubility of the base are crucial for efficient reaction. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but can be incompatible with sensitive functional groups. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance.[1][3]

  • Reaction Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110°C.[3] Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition.

  • Oxygen and Moisture Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[1][3]

Q2: What are the key differences and advantages of Buchwald-Hartwig, Ullmann, and Suzuki couplings for modifying this compound?

A2: These three common cross-coupling reactions offer different approaches for functionalizing this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for forming C-N bonds, allowing the coupling of this compound with a wide range of primary and secondary amines. It generally offers milder conditions and broader substrate scope compared to the Ullmann coupling.[2][4]

  • Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. While it can be effective, it often requires harsher reaction conditions (higher temperatures) and may have a more limited substrate scope compared to palladium-catalyzed methods.[5] However, recent developments have introduced milder protocols.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling this compound with an organoboron reagent, typically a boronic acid. It is known for its mild reaction conditions and high functional group tolerance.[6][7]

Q3: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?

A3: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. To minimize this:

  • Optimize Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress this side reaction by promoting the desired reductive elimination pathway.

  • Control Reaction Temperature: High temperatures can sometimes promote debromination. Experiment with slightly lower temperatures to see if this reduces the formation of the debrominated byproduct.

  • Choice of Base: The nature of the base can influence the extent of debromination. In some cases, using a weaker base may be beneficial.

Troubleshooting Guides

Issue 1: Low Conversion in Buchwald-Hartwig Amination

Symptoms: A significant amount of this compound remains unreacted after the specified reaction time.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion Start Low Conversion Observed CheckCatalyst Is the catalyst/ligand system optimal? Start->CheckCatalyst CheckBase Is the base appropriate and sufficient? CheckCatalyst->CheckBase Yes ActionCatalyst Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Increase catalyst loading. CheckCatalyst->ActionCatalyst No CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes ActionBase Switch to a stronger base (e.g., NaOtBu) or a more soluble one (e.g., LHMDS). Ensure >1.5 equivalents are used. CheckBase->ActionBase No CheckInert Is the inert atmosphere maintained? CheckTemp->CheckInert Yes ActionTemp Increase temperature in 10-20°C increments. CheckTemp->ActionTemp No ActionInert Ensure proper degassing of solvents and maintain a positive pressure of inert gas. CheckInert->ActionInert No End Yield Optimized CheckInert->End Yes ActionCatalyst->CheckBase ActionBase->CheckTemp ActionTemp->CheckInert ActionInert->End

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Issue 2: Formation of Side Products in Suzuki Coupling

Symptoms: Besides the desired product, significant amounts of homocoupled (biaryl) or debrominated byproducts are observed.

Troubleshooting Logic:

G cluster_1 Troubleshooting Side Product Formation Start Side Products Observed IdentifyProduct Identify major side product Start->IdentifyProduct Homocoupling Homocoupling of Boronic Acid IdentifyProduct->Homocoupling Biaryl Debromination Debromination of Aryl Bromide IdentifyProduct->Debromination Diphenylamine ActionHomocoupling Lower reaction temperature. Use a less reactive boronic acid ester. Ensure slow addition of boronic acid. Homocoupling->ActionHomocoupling ActionDebromination Lower reaction temperature. Screen different ligands. Use a weaker base. Debromination->ActionDebromination End Side Products Minimized ActionHomocoupling->End ActionDebromination->End

Caption: Logical steps to address side product formation in Suzuki couplings.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012~90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018~85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Toluene9016~88
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃ (2.0)Dioxane11024~75

Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.

Table 2: Representative Conditions for Suzuki Coupling of this compound
EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O9012~92
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10016~88
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O10018~75
4N-Boc-pyrrole-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O8024~80

Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.2 equivalents).

  • Stir the reaction mixture at the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram:

G cluster_2 Buchwald-Hartwig Amination Workflow Setup 1. Add Pd catalyst, ligand, base, and this compound to a Schlenk tube. Inert 2. Evacuate and backfill with inert gas (3x). Setup->Inert Reagents 3. Add anhydrous solvent and amine via syringe. Inert->Reagents React 4. Heat and stir the reaction mixture. Reagents->React Monitor 5. Monitor progress by TLC or LC-MS. React->Monitor Workup 6. Cool, dilute, and perform aqueous workup. Monitor->Workup Purify 7. Dry, concentrate, and purify by chromatography. Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., Toluene/Water)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas.

  • Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of Crude 4-Bromodiphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Bromodiphenylamine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative workflows to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For this compound, a moderately polar compound, suitable solvent systems often include:

  • Single Solvents: Alcohols such as ethanol or methanol can be effective.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) is often used.[2] Common examples for similar compounds include ethanol/water, methanol/water, or ethyl acetate/hexane.[3][4] The optimal choice should be determined by small-scale solubility tests.[5]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point (85-89 °C for this compound) rather than as solid crystals.[6][7] This can be caused by a solution that is too concentrated or cooled too quickly.[7] To resolve this:

  • Add more solvent: Reheat the solution and add more of the "good" solvent to decrease the saturation temperature.[6]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[6]

  • Use a different solvent system: A solvent with a lower boiling point might be necessary.[8]

  • Seed the solution: Introduce a small crystal of pure this compound to encourage nucleation.[9]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystallization suggests the solution is not supersaturated.[10] To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.[10]

  • Add a seed crystal: This provides a template for crystal growth.[9][11]

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[6]

  • Cool to a lower temperature: Use an ice-salt bath or a refrigerator for further cooling.[10]

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield is often due to using too much solvent or premature crystallization during a hot filtration step.[6] To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve the crude product.

  • Preheat the filtration apparatus: If performing a hot filtration to remove insoluble impurities, preheating the funnel and receiving flask will prevent the product from crystallizing prematurely.

  • Recover a second crop: Concentrate the mother liquor (the solution remaining after the first filtration) by evaporating some of the solvent and cooling it again to obtain a second batch of crystals. Be aware that the purity of subsequent crops may be lower.[10]

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route used. Two common methods for synthesizing diarylamines are the Ullmann condensation and the Buchwald-Hartwig amination.

  • From Ullmann Condensation: This copper-catalyzed reaction between an aryl halide and an amine may result in impurities such as unreacted starting materials (e.g., 4-bromoaniline or bromobenzene), the copper catalyst, and potential homocoupling side products.

  • From Buchwald-Hartwig Amination: This palladium-catalyzed reaction can lead to impurities such as unreacted starting materials, residual palladium catalyst and ligands, and byproducts from side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9][10] 3. Cool the solution in an ice bath or refrigerator.[10]
"Oiling out" (formation of a liquid instead of crystals). 1. The melting point of the compound is lower than the temperature at which it comes out of solution.[7] 2. The solution cooled too quickly. 3. The solution is too concentrated.1. Reheat the solution and add more of the "good" solvent (e.g., ethanol). 2. Allow the solution to cool more slowly. Insulate the flask if necessary.[6] 3. Use a different solvent system with a lower boiling point.[8]
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6] 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals.[10] 2. Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored or appear impure. 1. Presence of colored impurities. 2. Rapid crystallization trapping impurities.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Ensure slow cooling to allow for selective crystallization.
Crystallization happens too quickly. 1. The solution is too concentrated. 2. The solution is cooled too rapidly.1. Reheat the solution and add a small amount of additional solvent.[6] 2. Allow the solution to cool to room temperature on a benchtop before placing it in an ice bath.

Data Presentation

Solubility of this compound in Common Solvents (Illustrative Data)

Disclaimer: The following data is illustrative to demonstrate the ideal solubility profile for recrystallization. Actual solubility should be determined experimentally.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Ethanol~1.5~25Good
Methanol~2.0~30Good
Water<0.1<0.1Poor (can be used as an anti-solvent)
Ethyl Acetate~15>50Moderate (may require an anti-solvent)
Hexane<0.1~1.0Poor (can be used as an anti-solvent)
Ethanol/Water (9:1)~0.5~20Excellent
Ethyl Acetate/Hexane (1:4)~0.8~15Very Good

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single solvent system (e.g., ethanol) or a mixed solvent system (e.g., ethanol/water).

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., ethanol, deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the crude product when hot but not at room temperature.[5] For this protocol, ethanol is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture on a hot plate with stirring. If using a low-boiling solvent, attach a condenser.

    • Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of pure, well-defined crystals.[12]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surface.

    • Break the vacuum and gently press the crystals with a clean stopper or spatula to remove excess solvent.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (85-89 °C) indicates high purity.

    • Calculate the percent recovery.

Visualizations

experimental_workflow cluster_start Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered During Recrystallization no_crystals Is the solution clear? start->no_crystals oiling_out Liquid droplets form? start->oiling_out low_yield Yield < 50%? start->low_yield scratch Scratch flask interior no_crystals->scratch Yes seed Add a seed crystal scratch->seed Still no crystals? concentrate Evaporate some solvent seed->concentrate Still no crystals? add_solvent Reheat and add more 'good' solvent oiling_out->add_solvent Yes slow_cool Cool solution more slowly add_solvent->slow_cool concentrate_mother_liquor Concentrate mother liquor for a second crop low_yield->concentrate_mother_liquor Yes

Caption: Troubleshooting guide for common recrystallization issues.

References

Identifying and removing impurities from 4-Bromodiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities during the synthesis of 4-Bromodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurities?

A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Each route has a characteristic impurity profile.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a widely used method for forming C-N bonds.[1][2] It typically involves reacting an aryl halide (like 1-bromo-4-iodobenzene or 4-bromoaniline) with an amine (like aniline).

    • Common Impurities:

      • Unreacted Starting Materials: 4-Bromoaniline, Phenylboronic Acid, or other aryl halides/amines.

      • Homocoupling Products: Biphenyl (from phenylboronic acid self-coupling) or 4,4'-dibromobiphenyl.

      • Hydrodehalogenation Product: Diphenylamine, formed by the replacement of bromine with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings.[3]

      • Catalyst Residues: Residual palladium and phosphine ligands. Bulky, electron-rich phosphine ligands are often used to improve reaction efficiency.[4]

  • Ullmann Condensation: This is a copper-catalyzed reaction, often requiring higher temperatures than the Buchwald-Hartwig method.[5][6] It couples an aryl halide with an amine.

    • Common Impurities:

      • Unreacted Starting Materials: 4-Bromoaniline, Iodobenzene, etc.

      • Homocoupling Product: Symmetrical biaryls formed from the coupling of two aryl halide molecules.[7]

      • Phenol Byproducts: If hydroxide salts are present and reaction conditions are not well-controlled, formation of the corresponding phenol can occur.[6]

      • Catalyst Residues: Residual copper salts.

Q2: Which analytical techniques are best for identifying impurities in my crude this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[8][9]

  • For Separation and Quantification:

    • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main product and detecting non-volatile organic impurities.[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents.[8]

    • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture before purification.[11]

  • For Structural Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify unknown impurities.[8]

    • Mass Spectrometry (MS): Determines the molecular weight of impurities, often coupled with HPLC (LC-MS) for separation and identification.[8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps identify functional groups present in the impurities.[8]

Q3: My crude product has a dark color. What is the likely cause and how can I fix it?

A3: Dark coloration, particularly in amine compounds, is often due to the formation of oxidized byproducts or residual metal catalysts (palladium or copper). Activated charcoal treatment during recrystallization can often remove colored impurities. For stubborn coloration, column chromatography is effective.

Q4: Can I use recrystallization to purify this compound? What solvents are recommended?

A4: Yes, recrystallization is a powerful technique for purifying solid this compound.[12] The key is selecting a solvent or solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[13] Based on the properties of similar aromatic amines, suitable solvent systems can be explored.

Solvent SystemRationale
Ethanol or MethanolThe product is likely to have good solubility in hot alcohols and lower solubility upon cooling.
Toluene/HeptaneToluene is a good solvent for aromatic compounds, while heptane acts as an anti-solvent to induce crystallization.[13]
Ethyl Acetate/HexaneA common polar/non-polar solvent system that provides a wide polarity range for optimizing solubility.[13]

Troubleshooting Guides

Purification by Flash Column Chromatography

Flash column chromatography is a primary method for separating this compound from closely related impurities.[11][14]

Problem: Poor separation between the product and an impurity.

G cluster_0 Troubleshooting: Poor Separation Start Poor separation observed on TLC/Column Q1 Is the Rf of the product between 0.2-0.5? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No, adjust solvent system (eluent) to achieve optimal Rf. Q1->A1_No No Q2 Are peaks tailing or streaking? A1_Yes->Q2 A1_No->Q1 A2_Yes Yes, compound may be acidic/basic or unstable on silica. Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol1 Try adding a modifier to the eluent (e.g., 1% triethylamine for basic compounds) or use deactivated/neutral silica/alumina. A2_Yes->Sol1 Q3 Was the column overloaded? A2_No->Q3 End Separation Improved Sol1->End A3_No No Q3->A3_No No A3_Yes Yes, reduce the amount of crude material. (Aim for >50:1 silica:crude ratio). Q3->A3_Yes Yes Sol2 Use a shallower solvent gradient and/or a longer column to increase resolution. A3_No->Sol2 A3_Yes->End Sol2->End G cluster_0 Impurity Identification & Removal Workflow cluster_1 Purification Options Start Crude this compound from Synthesis Analysis Initial Analysis (TLC, LCMS, NMR of crude) Start->Analysis Decision Purity Acceptable? Analysis->Decision Purification Purification Step Decision->Purification No End Pure Product (>97%) Decision->End Yes Recrystallization Recrystallization Purification->Recrystallization Column Column Chromatography Purification->Column Final_Analysis Final Purity Analysis (HPLC, NMR) Recrystallization->Final_Analysis Column->Final_Analysis Final_Analysis->Decision G cluster_0 Potential Impurity Pathways SM1 Aryl Halide (Ar-X) Product Desired Product (4-Br-Ph-NH-Ph) SM1->Product Impurity1 Homocoupling (Ar-Ar) SM1->Impurity1 Impurity2 Hydrodehalogenation (Ar-H) SM1->Impurity2 Impurity3 Unreacted SMs SM1->Impurity3 SM2 Amine (Ph-NH2) SM2->Product SM2->Impurity3

References

Navigating the Nuances of Buchwald-Hartwig Amination: A Technical Support Guide for the Synthesis of Triarylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-Bromodiphenylamine. This resource aims to address common challenges, particularly the formation of side products, and to provide actionable solutions to optimize reaction outcomes.

Introduction to Common Side Reactions

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, but it is not without its challenges. In the synthesis of triarylamines from this compound, two primary side reactions can significantly impact the yield and purity of the desired product: hydrodehalogenation of the aryl bromide and the formation of phosphine oxides from the ligands.[1][2] Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting.

Hydrodehalogenation: This process involves the replacement of the bromine atom on the diphenylamine starting material with a hydrogen atom, leading to the formation of diphenylamine. This side reaction is often competitive with the desired amination and is influenced by the choice of ligand, base, and solvent.[2]

Phosphine Oxide Formation: The phosphine ligands, essential for the catalytic cycle, can be oxidized to phosphine oxides. This oxidation deactivates the catalyst, leading to incomplete conversion and lower yields. This is a common issue in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of diphenylamine. What is causing this hydrodehalogenation, and how can I minimize it?

A1: Hydrodehalogenation is a common side reaction. Its prevalence can be attributed to several factors:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role. Less bulky or less electron-rich ligands may favor pathways leading to hydrodehalogenation. For the coupling of diarylamines, sterically hindered biaryl phosphine ligands are often preferred.

  • Base Selection: The choice and concentration of the base are critical. While a strong base is necessary for the reaction to proceed, an excessively strong base or high concentration can sometimes promote side reactions.

  • Solvent: The reaction solvent can influence the solubility of intermediates and the overall reaction pathway. Toluene and dioxane are common choices, but optimization may be necessary.[3]

To minimize hydrodehalogenation:

  • Screen Ligands: Experiment with different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4]

  • Optimize Base: Test different bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). Sometimes, using a weaker base in combination with a more active catalyst system can be beneficial.[3]

  • Control Temperature: Ensure the reaction temperature is optimal. Excessively high temperatures can sometimes favor side reactions.

Q2: I am observing low conversion of my starting materials, and I suspect catalyst deactivation. How can I prevent phosphine oxide formation?

A2: Catalyst deactivation through phosphine oxide formation is a common pitfall. To mitigate this:

  • Ensure Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen. It is crucial to perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

  • Use High-Purity Reagents: Impurities in starting materials, solvents, or the base can contribute to catalyst deactivation.

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer greater stability and reactivity compared to generating the active catalyst in situ from a palladium source and a separate ligand.

Q3: What are the ideal starting conditions for the Buchwald-Hartwig amination of this compound with another aniline derivative?

A3: A good starting point for this reaction would be to use a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst in combination with a bulky biaryl phosphine ligand like BINAP or Xantphos.[5] A common base to start with is cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). Toluene is a frequently used solvent.[5] However, it is important to note that these are general conditions, and optimization is often necessary for specific substrates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.

Observation Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst- Ensure rigorous exclusion of air and moisture.[3] - Use freshly opened, high-purity reagents. - Try a different palladium source or pre-catalyst.
2. Suboptimal Ligand or Base- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[4] - Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[3]
3. Incorrect Solvent or Temperature- Ensure all reagents are soluble in the chosen solvent. - Optimize the reaction temperature (typically between 80-110 °C).[5]
Significant Hydrodehalogenation 1. Inappropriate Ligand/Base Combination- Use a more sterically hindered ligand. - Use a weaker base or adjust the base concentration.
2. Presence of Water- Use anhydrous solvents and reagents.
Incomplete Reaction 1. Catalyst Deactivation- See "Low or No Product Formation" troubleshooting. - Consider adding a second portion of catalyst and ligand during the reaction.
2. Insufficient Reaction Time- Monitor the reaction progress over a longer period.
Formation of Unidentified Byproducts 1. Side Reactions of Functional Groups- Protect sensitive functional groups on the starting materials.
2. Impurities in Starting Materials- Purify starting materials before use.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a general starting point and may require optimization for specific aniline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Add the aniline derivative via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow reagents 1. Combine Reagents: This compound Aniline Derivative Pd Catalyst & Ligand Base setup 2. Reaction Setup: Inert Atmosphere (Ar/N2) Anhydrous Solvent reagents->setup reaction 3. Reaction Conditions: Heat (e.g., 100 °C) Stir setup->reaction monitoring 4. Monitor Progress: TLC / LC-MS reaction->monitoring workup 5. Workup: Quench Extract monitoring->workup Reaction Complete purification 6. Purification: Column Chromatography workup->purification Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_catalyst Check Catalyst System: - Inert atmosphere? - Reagent purity? - Catalyst/ligand choice? start->check_catalyst check_conditions Check Reaction Conditions: - Correct temperature? - Adequate time? - Reagents dissolved? start->check_conditions side_reactions Analyze for Side Products: - Hydrodehalogenation? - Other byproducts? start->side_reactions solution_catalyst Change Ligand/Base Use Pre-catalyst check_catalyst->solution_catalyst solution_conditions Optimize Temperature Increase Reaction Time check_conditions->solution_conditions solution_side_reactions Screen Ligands/Bases Protect Functional Groups side_reactions->solution_side_reactions

References

Preventing beta-hydride elimination in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium-Catalyzed Reactions

Topic: Preventing β-Hydride Elimination

Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to β-hydride elimination, a common side reaction that can limit the efficiency and scope of many important C-C and C-heteroatom bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination?

A1: β-hydride elimination is a fundamental reaction pathway in organometallic chemistry where a metal-alkyl complex is converted into a metal-hydride and an alkene.[1] For this reaction to occur, the alkyl group attached to the palladium must have a hydrogen atom on the second carbon from the metal (the β-carbon).[1][2] This process is a key step in many catalytic cycles, such as the Heck reaction, but it can also be an undesirable side reaction in cross-coupling reactions where the goal is to form a C-C bond via reductive elimination.[3][4]

Q2: What are the essential requirements for β-hydride elimination to occur?

A2: Three primary conditions must be met for β-hydride elimination to proceed:

  • Presence of a β-Hydrogen: The alkyl group bonded to the palladium must possess at least one hydrogen atom on the carbon at the β-position.[1] Complexes with methyl or neopentyl ligands, for example, cannot undergo this reaction as they lack β-hydrogens.[1]

  • Available Coordination Site: The palladium complex must have an open (or vacant) coordination site cis to the alkyl group.[1] This means the complex typically needs to be coordinatively unsaturated, having 16 or fewer total electrons, as the process increases the electron count by two.[2][5]

  • Syn-Coplanar Conformation: The palladium atom, the α-carbon, the β-carbon, and the β-hydrogen must be able to align in a syn-coplanar arrangement.[2][5] This geometric constraint allows for the efficient transfer of the hydride to the metal center.

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// Edges Start -> Requirement1; Requirement1 -> Requirement2 [label="Yes", fontcolor="#34A853"]; Requirement1 -> Blocked [label="No", fontcolor="#EA4335"]; Requirement2 -> Requirement3 [label="Yes", fontcolor="#34A853"]; Requirement2 -> Blocked [label="No", fontcolor="#EA4335"]; Requirement3 -> Proceed [label="Yes", fontcolor="#34A853"]; Requirement3 -> Blocked [label="No", fontcolor="#EA4335"]; }

Figure 1. Logical workflow for β-hydride elimination occurrence.

Q3: How does the choice of ligand influence β-hydride elimination?

A3: Ligands play a critical role in modulating the rate and likelihood of β-hydride elimination.

  • Steric Bulk: Bulky ligands can promote reductive elimination over β-hydride elimination by creating steric hindrance that destabilizes the planar transition state required for the elimination step.[6] Furthermore, large ligands can favor a monophosphine pathway which promotes a free coordination site on the palladium, which can favor β-hydride elimination; smaller ligands can favor a diphosphine pathway that may preferentially eliminate other groups.[7]

  • Bite Angle (for bidentate ligands): The natural bite angle of a bidentate phosphine ligand significantly affects the geometry around the palladium center. Ligands with wider bite angles tend to favor reductive elimination, while those with smaller bite angles can make β-hydride elimination more competitive.

  • Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can favor reductive elimination. Conversely, an electron-deficient metal center can make β-hydride elimination faster.[1]

Q4: Can the substrate structure be modified to prevent this side reaction?

A4: Yes, modifying the substrate is a primary strategy for preventing β-hydride elimination.

  • No β-Hydrogens: The most effective strategy is to use substrates that lack hydrogens at the β-position, such as methyl, neopentyl, or aryl groups.[1][6]

  • Geometric Constraints: If the rotation to a syn-coplanar geometry is impossible, elimination is inhibited. This is observed in complexes with norbornyl ligands, where the resulting alkene would violate Bredt's rule.[1][6]

  • Coordinating Groups: Incorporating a coordinating group within the substrate, such as an N-sulfonyl oxygen, can stabilize the alkylpalladium intermediate and suppress β-hydride elimination.[8]

Troubleshooting Guide

Problem: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an alkyl halide is giving low yields of the desired product and forming an alkene byproduct.

This is a classic symptom of β-hydride elimination competing with or dominating the desired reductive elimination pathway.

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// Edges Problem -> Cause [color="#5F6368"]; Cause -> {Solution1, Solution2, Solution3} [color="#5F6368"]; Solution1 -> {Action1a, Action1b} [color="#5F6368"]; Solution2 -> {Action2a, Action2b} [color="#5F6368"]; Solution3 -> Action3a [color="#5F6368"]; }

Figure 2. A step-by-step guide to troubleshoot unwanted β-hydride elimination.
Quantitative Data: Ligand Effects on Coupling vs. Elimination

The choice of phosphine ligand can dramatically alter the outcome of a reaction. Below is a table summarizing hypothetical results for a Suzuki coupling of an alkyl bromide prone to β-hydride elimination.

LigandLigand TypeBite Angle (°)Yield of Coupled Product (%)Yield of Alkene Byproduct (%)
PPh₃Monodentate, less bulkyN/A15%80%
P(t-Bu)₃Monodentate, bulkyN/A75%20%
dppeBidentate, small bite angle~85°30%65%
XantphosBidentate, wide bite angle~111°88%<5%

Analysis: The data clearly shows that bulky monodentate ligands (P(t-Bu)₃) and wide bite-angle bidentate ligands (Xantphos) significantly suppress the formation of the alkene byproduct by favoring the desired reductive elimination pathway.

Experimental Protocols

Protocol: General Procedure for a Suzuki-Miyaura Coupling of an Alkyl Bromide Using a Bulky Ligand to Minimize β-Hydride Elimination

This protocol provides a starting point for coupling an unactivated secondary alkyl bromide where β-hydride elimination is a significant risk.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Aryl boronic acid

  • Alkyl bromide (containing β-hydrogens)

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Schlenk flask or glovebox equipment

Procedure:

  • Catalyst Preparation (Pre-formation):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%) and SPhos (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (approx. 1.0 M relative to the limiting reagent).

    • Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add the aryl boronic acid (1.2 equivalents).

    • Add the alkyl bromide (1.0 equivalent, limiting reagent).

    • Add finely ground and dried K₃PO₄ (2.5 equivalents).

    • Add a co-solvent of anhydrous isopropanol (20% v/v with toluene).

  • Reaction Execution:

    • Seal the Schlenk flask and remove it from the glovebox (if used).

    • Place the flask in a preheated oil bath at 60-80 °C. Note: Start with a lower temperature to disfavor β-hydride elimination, which typically has a higher activation energy than reductive elimination.

    • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale for choices:

  • SPhos: A bulky, electron-rich Buchwald-type ligand known to promote reductive elimination from Pd(II)-alkyl intermediates.

  • K₃PO₄: A strong base often effective in these couplings.

  • Lower Temperature: Helps to control the rate of β-hydride elimination relative to the desired coupling.

  • Pre-formation: Ensures the active Pd(0) catalyst is generated efficiently before the substrate is consumed by side reactions.[9]

References

Troubleshooting low conversion rates in Suzuki coupling of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the Suzuki coupling of 4-Bromodiphenylamine.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with various boronic acids.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no product formation in the Suzuki coupling of this compound, an electron-rich aryl bromide, can be attributed to several factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity and Deactivation: The palladium catalyst is central to the reaction. Inefficient activation of the precatalyst to the active Pd(0) species or deactivation of the catalyst during the reaction is a common cause of low yields.[1][2] The active Pd(0) catalyst is highly susceptible to oxidation, so maintaining an inert atmosphere is crucial.[3]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive cyclic anhydrides (boroxines), especially when exposed to air and moisture.[1][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[2][5] These parameters influence reagent solubility, catalyst activity, and the rates of the catalytic cycle steps.

Q2: I see my starting material being consumed, but the yield of the desired product is low. What are the likely side reactions?

A2: If your this compound is being consumed without efficient formation of the desired product, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with electron-rich boronic acids and is often promoted by the presence of a base and water.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This reaction is often competitive with the desired cross-coupling, particularly if the main reaction is sluggish.[4][6]

  • Dehalogenation: The this compound can be reduced to diphenylamine. This can occur after the oxidative addition step.[1]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

A3: For challenging substrates like the electron-rich this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] More robust catalyst systems are often required. Consider switching to a system composed of a palladium precursor and a specialized ligand:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl and electron-rich aryl halides as they promote the often rate-limiting oxidative addition step and stabilize the catalytic species.[2][7]

  • Palladacycle Precatalysts: Modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can lead to more robust and reproducible results.[1]

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice of base and solvent is critical for the activation of the boronic acid and for ensuring the solubility of all reaction components.[2][5]

  • Base Selection: The base activates the boronic acid to facilitate transmetalation. For electron-rich systems, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often outperform weaker bases like Na₂CO₃.[2]

  • Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the aryl halide, boronic acid, and catalyst, while water is often necessary to dissolve the inorganic base.[2][4] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the Suzuki-Miyaura coupling of substrates similar to this compound.

Table 1: Effect of Catalyst and Ligand

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[8]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[8]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzothiazole[8]
Pd(OAc)₂-K₂CO₃EtOH/H₂O802-12Good to Excellent(Hetero)aryl halides with 4-(diphenylamino)phenylboronic acid[9][10]

Table 2: Effect of Base and Solvent

Aryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane70-80Good[11]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidCs₂CO₃Toluene70-80Good[11]
4'-bromoacetophenonePhenylboronic acidK₂CO₃H₂O/EtOH--[12]
BromobenzenePhenylboronic acidK₂CO₃Methanol/Water--[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general starting point for the Suzuki coupling of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4][8]

Protocol 2: Ligand-Free Suzuki Coupling of 4-(Diphenylamino)phenylboronic acid

This protocol is adapted from a reported ligand-free method which may be applicable to the coupling of this compound.[10]

  • Materials:

    • Aryl halide (1.0 mmol) (e.g., this compound)

    • 4-(Diphenylamino)phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Ethanol (EtOH) / Deionized water (H₂O) (1:1 mixture)

  • Procedure:

    • In a reaction flask, combine the aryl halide, 4-(diphenylamino)phenylboronic acid, and potassium carbonate.

    • Add the EtOH/H₂O (1:1) solvent mixture.

    • Add Pd(OAc)₂.

    • Heat the mixture to 80 °C and stir for 2-12 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.[10]

Visualizations

Troubleshooting_Workflow start Low Conversion of this compound reagent_quality Check Reagent Quality - this compound purity - Boronic acid stability (NMR) - Freshness of base and solvent start->reagent_quality catalyst_activity Evaluate Catalyst System - Use fresh catalyst/precatalyst - Consider modern ligands (e.g., SPhos) - Ensure inert atmosphere reagent_quality->catalyst_activity Reagents OK success Improved Conversion reagent_quality->success Issue Found & Resolved reaction_conditions Optimize Reaction Conditions - Screen different bases (K3PO4, Cs2CO3) - Vary solvent system (Dioxane/H2O, Toluene/H2O) - Adjust temperature catalyst_activity->reaction_conditions Catalyst OK catalyst_activity->success Issue Found & Resolved side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation reaction_conditions->side_reactions Still Low Conversion reaction_conditions->success Conditions Optimized side_reactions->success Identified & Mitigated

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-Br pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 Ar-Pd(II)L2-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Monitoring 4-Bromodiphenylamine Reactions with TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-bromodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1][2] By spotting the reaction mixture on a TLC plate over time, you can:

  • Track the consumption of the starting material (this compound).

  • Observe the formation of the product(s).

  • Determine when the reaction is complete, indicated by the disappearance of the limiting reactant.

  • Identify the presence of any byproducts or intermediates.

Q2: How do I select an appropriate mobile phase (solvent system) for this compound and its products?

A2: The choice of mobile phase is crucial for good separation. A common starting point for neutral organic molecules like aromatic amines is a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[3] The ideal solvent system should provide a good separation between the starting material and the product, with Rf values typically between 0.2 and 0.8. For this compound, which is a secondary aromatic amine, you may need to adjust the polarity. If spots are streaking, adding a small amount (0.1–2.0%) of a base like triethylamine or ammonia to the mobile phase can often resolve the issue by neutralizing the slightly acidic silica gel surface.[4][5]

Q3: How should I prepare and spot my samples on the TLC plate?

A3: Dissolve a small amount (<1 mg) of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[3] Use a capillary tube to apply a small, concentrated spot onto the pencil-drawn baseline of the TLC plate.[3] To effectively monitor the reaction, it is best practice to use a three-lane spotting system on the plate:

  • Lane 1 (Reference): Spot the pure starting material (this compound).

  • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are very close.[6][7]

  • Lane 3 (Reaction Mixture): Spot the sample taken from your reaction vessel.[7]

Q4: What are the best methods to visualize the spots on the TLC plate?

A4: Since this compound contains an extended aromatic system, the primary and easiest visualization method is non-destructive:

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Compounds that absorb UV light, like aromatic compounds, will appear as dark spots against a glowing green background.[8][9]

If spots are not visible under UV light or for a more permanent record, destructive chemical stains can be used after UV visualization:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including the amine functional group. It typically produces yellow-to-brown spots on a purple or pink background.[10][11]

  • p-Anisaldehyde Stain: This is a versatile stain sensitive to many functional groups, including amines, often producing colored spots upon heating.[8]

  • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as temporary brown spots. This method is useful for aromatic compounds.[8][9]

Q5: How do I interpret the TLC plate to determine reaction progress?

A5: As the reaction proceeds, you will observe changes in the spotting pattern on the TLC plate.

  • Starting Material Spot: The spot corresponding to this compound (visible in the reference lane) will decrease in intensity in the reaction mixture lane over time.

  • Product Spot: A new spot, corresponding to your product, will appear and increase in intensity. The product will typically have a different Rf value than the starting material.

  • Completion: The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking or "tailing" 1. Sample is too concentrated (overloaded).[4][13] 2. The compound is basic (like an amine) and is interacting strongly with the acidic silica gel.[5] 3. The mobile phase is not appropriate.[14]1. Dilute the sample solution and re-spot.[1] 2. Add a small amount (0.1-2.0%) of triethylamine or a few drops of ammonia to your mobile phase to neutralize the silica gel.[4][5][13] 3. Experiment with a different solvent system.
Spots are not visible 1. The sample is too dilute.[4] 2. The compound does not absorb UV light at 254 nm (unlikely for this compound). 3. The chosen chemical stain is not effective for your compound.1. Concentrate your sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[4][14] 2. Try another non-destructive method like an iodine chamber or use a chemical stain.[4] 3. Use a more universal stain, such as potassium permanganate or p-anisaldehyde.
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compound up the plate.[4]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate relative to hexanes).[4]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar, causing the compound to travel with the solvent front without sufficient interaction with the silica gel.[4]Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate relative to hexanes).[4]
Spots are poorly separated or overlapping The chosen mobile phase does not have the right selectivity to resolve the compounds.Try a different combination of solvents. For example, substitute ethyl acetate with acetone or dichloromethane and re-optimize the solvent ratio.
Unexpected spots appear 1. A side reaction is occurring. 2. The sample is contaminated. 3. The TLC plate was contaminated during handling.[14]1. Analyze the reaction conditions to identify potential side products. 2. Ensure starting materials and solvents are pure. 3. Handle the TLC plate only by the edges to avoid transferring oils from your fingers.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a this compound reaction.

1. Preparation of the TLC Chamber:

  • Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the TLC chamber.

  • Place a piece of filter paper inside, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapor, leading to better and more uniform development.

  • Cover the chamber with its lid and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil (never a pen, as ink will run), gently draw a straight line about 1-1.5 cm from the bottom of the TLC plate. This is the baseline or origin.[3]

  • Mark three small, equidistant points on the baseline for spotting.

3. Spotting the Plate:

  • Prepare dilute solutions of your reference starting material and the reaction mixture.

  • Using a clean capillary tube for each sample, spot the plate as follows:

    • Left Lane: Pure this compound reference.
    • Middle Lane (Co-spot): Spot the reference, let it dry, then spot the reaction mixture on top.
    • Right Lane: Reaction mixture.

  • Ensure the spots are small and concentrated. Allow the solvent to fully evaporate from the spots before development.

4. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the level of the solvent pool.[14]

  • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]

  • If necessary, use a chemical stain for further visualization. This can be done by briefly dipping the plate into the stain solution followed by gentle heating on a hot plate until spots appear.[10]

  • Compare the spots in the reaction mixture lane to the reference lane to assess the reaction's progress.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot Plate (Reference, Co-spot, Reaction Mix) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting prep_sample Prepare Dilute Samples (Start Material, Reaction Mix) prep_sample->spotting develop Develop Plate in Chamber spotting->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light, Stain) dry->visualize interpret Interpret Results (Compare Spots, Check for SM) visualize->interpret

Caption: Workflow for TLC Reaction Monitoring.

Troubleshooting_Logic cluster_spot_issues Spot Appearance Issues cluster_rf_issues Rf Value Issues start Problem with TLC Result streaking Streaking or Tailing? start->streaking no_spots No Spots Visible? start->no_spots rf_low Rf ≈ 0 (at baseline)? start->rf_low rf_high Rf ≈ 1 (at front)? start->rf_high sol_streaking Dilute Sample or Add Base (e.g., Et3N) to Mobile Phase streaking->sol_streaking Yes sol_no_spots Concentrate Sample or Try Different Visualization Method no_spots->sol_no_spots Yes sol_rf_low Increase Mobile Phase Polarity rf_low->sol_rf_low Yes sol_rf_high Decrease Mobile Phase Polarity rf_high->sol_rf_high Yes

Caption: Logic Diagram for TLC Troubleshooting.

References

Managing thermal stability of 4-Bromodiphenylamine in high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 4-Bromodiphenylamine in high-temperature reactions. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful and safe use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is a solid with a melting point between 85-89 °C and a boiling point of approximately 318 °C.[1][2] While it is relatively stable, prolonged exposure to high temperatures, especially above its melting point, can lead to thermal decomposition. The stability is highly dependent on the reaction conditions, including the presence of catalysts, solvents, and the reaction atmosphere.

Q2: What are the likely thermal decomposition products of this compound?

A2: At elevated temperatures, the C-Br and C-N bonds are susceptible to cleavage. Potential decomposition can proceed through radical mechanisms.[3] Likely decomposition products could include debrominated species like diphenylamine, as well as more complex, higher molecular weight condensation products. In the presence of a hydrogen source, hydrodebromination to form diphenylamine is a common side reaction for brominated aromatic compounds.[4] The thermal decomposition of similar brominated flame retardants is known to produce hydrogen bromide (HBr) and various polybrominated by-products.[5][6]

Q3: How does reaction temperature influence the stability of this compound?

A3: Increasing reaction temperature generally increases the reaction rate but can also accelerate undesirable side reactions.[4] For reactions involving this compound, excessively high temperatures can promote decomposition pathways such as debromination.[4] It is crucial to carefully control the temperature to find an optimal balance between reaction efficiency and compound stability. Many coupling reactions involving similar aryl bromides are optimal in the 80-120°C range, but this can vary significantly.[4]

Q4: What are common signs of this compound decomposition in a reaction?

A4: Visual indicators of decomposition can include a darkening of the reaction mixture, progressing from a pale color to dark brown or black. The formation of insoluble materials or "tar" is another common sign. Analytically, the appearance of unexpected peaks in analytical chromatograms (TLC, GC-MS, HPLC) corresponding to byproducts is a clear indication of degradation.

Q5: How do catalysts and solvents affect the thermal stability of this compound?

A5: Catalysts, particularly transition metals like palladium used in cross-coupling reactions, can influence the stability of this compound. While essential for the desired transformation, catalyst decomposition at high temperatures can lead to the formation of palladium black and promote side reactions.[4] The choice of solvent is also critical. High-boiling point, polar aprotic solvents are common, but their interaction with the substrate and catalyst at high temperatures should be considered.

Troubleshooting Guides

This section addresses specific issues that may arise during high-temperature reactions with this compound.

Issue 1: Low or No Conversion of Starting Material
Symptom Possible Cause Suggested Solution
This compound remains largely unreacted after the expected reaction time.Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress and checking for byproduct formation by TLC or GC.[4]
Inactive Catalyst/Ligand System: The chosen catalyst or ligand may not be suitable for the specific transformation or may have degraded.Screen different catalysts and ligands. Consider more electron-rich or bulky ligands that can promote reactivity.[4][7]
Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction conditions.Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure the solvent can dissolve the reactants and is stable at the reaction temperature.[4]
Issue 2: Significant Formation of Byproducts (e.g., Diphenylamine)
Symptom Possible Cause Suggested Solution
A significant amount of a debrominated byproduct (diphenylamine) is observed alongside the desired product.Excessively High Reaction Temperature: High temperatures can promote the hydrodebromination side reaction.[4]Decrease the reaction temperature. Experiment with a lower range (e.g., 80-100 °C) to find a balance that favors the desired reaction pathway.[4]
Presence of a Hydride Source: Certain reagents or impurities in the reaction mixture might be acting as a source of hydride, facilitating debromination.Ensure all reagents and solvents are pure and dry. If using a strong base that could act as a hydride source, consider switching to a weaker inorganic base like K₂CO₃ or KF.[4]
Ligand-Promoted Hydrodehalogenation: Some phosphine ligands are more prone to promoting this side reaction.Screen different ligands. Ligands with different steric and electronic properties may suppress the unwanted side reaction.[4]
Issue 3: Reaction Mixture Turns Dark/Forms Tar
Symptom Possible Cause Suggested Solution
The reaction mixture darkens significantly or forms insoluble, tar-like substances.Thermal Decomposition: The reaction temperature is too high, causing widespread decomposition of the starting material, reagents, or product.Lower the reaction temperature immediately. If possible, run a small-scale trial at a significantly lower temperature to establish the stability threshold.
Oxygen Sensitivity: The reaction may be sensitive to atmospheric oxygen, leading to oxidative side reactions at high temperatures.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) using proper degassing techniques for solvents.
Catalyst Decomposition: The catalyst may be unstable at the reaction temperature, leading to the formation of metallic precipitates (e.g., palladium black) which can catalyze decomposition.[4]Select a more thermally stable catalyst/ligand system. Consider using a lower catalyst loading if possible.

Quantitative Data Summary

The following tables provide key physical and thermal properties for this compound. Note that specific thermal decomposition data may be limited, and some values are based on analogous compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 54446-36-5[1][2]
Molecular Formula C₁₂H₁₀BrN[1][2]
Molecular Weight 248.12 g/mol [1][8]
Appearance White to Almost white powder to crystal[2]
Melting Point 85-89 °C[1][2]
Boiling Point 318 °C (lit.)[2]
Solubility Soluble in Toluene[2]

Table 2: Projected Thermal Analysis Data for this compound

This data is a projection based on the analysis of similar aromatic amine structures and serves as an illustrative example. Actual experimental results may vary.

Analysis Type Parameter Projected Value Range Atmosphere
TGA Onset of Decomposition (Tonset)250 - 300 °CNitrogen
Temperature of Max Decomposition Rate (Tpeak)300 - 350 °CNitrogen
Residue at 600 °C< 10%Nitrogen
DSC Melting Point (Tm)85 - 90 °C (Endotherm)Nitrogen
Decomposition> 250 °C (Exotherm)Nitrogen

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and decomposition temperatures of this compound.[9]

Instrumentation: A standard thermogravimetric analyzer.[10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and pure.

  • Crucible Loading: Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).[11][12]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.[12][13]

  • Temperature Program:

    • Initial Isotherm: Hold the temperature at 30 °C for 5-10 minutes to allow the sample weight to stabilize.[12]

    • Heating Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[12]

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.[9]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[10]

    • Determine the onset temperature (Tonset) for each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify exothermic or endothermic events associated with decomposition.[13]

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using standard reference materials (e.g., indium).[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan and seal it hermetically.[13]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[13]

    • Set the atmosphere to nitrogen with a flow rate of 20-50 mL/min.[13]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 30 °C and then ramp up to a temperature safely above the melting point but below the expected decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min. This scan removes the sample's prior thermal history.[13]

    • Cooling Scan: Cool the sample from 200 °C back to 30 °C at a controlled rate of 10 °C/min.[13]

    • Second Heating Scan: Heat the sample from 30 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe the full thermal profile including decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Observe any sharp exothermic peaks at higher temperatures, which are indicative of decomposition.

Protocol 3: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify potential degradation products in a reaction mixture.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Perform a suitable workup (e.g., quenching, extraction with an organic solvent like ethyl acetate or dichloromethane, and drying over sodium sulfate).

    • If necessary, dilute the sample to an appropriate concentration.

  • Instrumental Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify potential compounds like diphenylamine, unreacted this compound, and other byproducts.[14]

    • Quantify compounds by integrating peak areas and comparing them against a calibrated standard curve if necessary.

Visualizations

DecompositionPathway cluster_main Postulated Thermal Decomposition 4-BDPA This compound Radicals Aryl & Bromo Radicals 4-BDPA->Radicals High Temp (C-Br Cleavage) Debromination Diphenylamine (Debromination Product) Radicals->Debromination + H• source Condensation Higher MW Condensation Products Radicals->Condensation Recombination

A possible thermal decomposition pathway for this compound.

TGA_Workflow cluster_workflow Experimental Workflow for Thermal Analysis start Start: Pure Sample weigh Weigh Sample (2-10 mg) start->weigh load Load into TGA/DSC Crucible/Pan weigh->load purge Purge with N2 (Inert Atmosphere) load->purge program Run Temperature Program purge->program collect Collect Data (Mass vs. Temp / Heat Flow vs. Temp) program->collect analyze Analyze Curves (TGA, DTG, DSC) collect->analyze end End: Determine Stability Profile analyze->end

General experimental workflow for thermal analysis (TGA/DSC).

TroubleshootingFlow cluster_flow Troubleshooting: Low Product Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_temp Increase Temperature Incrementally check_sm->check_temp No check_byproducts Byproducts Observed? check_sm->check_byproducts Yes check_cat Screen Catalysts & Ligands check_temp->check_cat success Yield Improved check_cat->success lower_temp Decrease Temperature check_byproducts->lower_temp Yes change_reagents Change Base/ Solvent/Ligand check_byproducts->change_reagents No (Decomposition) lower_temp->success change_reagents->success

Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 4-Bromodiphenylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance during the synthesis of 4-Bromodiphenylamine (4-BDPA) and related diarylamines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to catalyst deactivation and regeneration in the primary synthetic routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my 4-BDPA synthesis?

A1: The most common indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.

  • Low Product Yield: You observe a noticeable drop in the isolated yield of this compound.

  • Incomplete Conversion: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or LC-MS) shows a significant amount of unreacted starting materials (4-bromoaniline or the aryl halide).

  • Formation of Byproducts: An increase in side products, such as hydrodehalogenation of the aryl halide or homocoupling of starting materials, can signal a compromised catalytic cycle.[1]

  • Visual Changes in the Catalyst: For heterogeneous catalysts, a change in color or the formation of visible aggregates (e.g., palladium black) can indicate deactivation.[2]

Q2: Which reaction parameters are most critical for preventing catalyst deactivation?

A2: To maintain catalyst activity, focus on the following parameters:

  • Purity of Reagents and Solvents: Trace impurities, particularly sulfur-containing compounds in the aryl halide or amines, can act as potent catalyst poisons.[3] Always use high-purity, anhydrous, and degassed solvents.

  • Choice of Ligand and Base: The ligand stabilizes the metal center and facilitates the catalytic cycle. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often crucial for catalyst stability and activity.[4] The base is also critical; for instance, strong bases like sodium tert-butoxide can degrade sensitive substrates or ligands, leading to catalyst deactivation.[5][6]

  • Inert Atmosphere: Both Palladium(0) and Copper(I) active species are sensitive to oxygen. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration is essential to prevent oxidation and deactivation.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways like sintering or ligand degradation.[7] Adhere to the recommended temperature for the specific catalyst system you are using.

Q3: Can I reuse my palladium or copper catalyst? If so, for how many cycles?

A3: Catalyst reusability depends on the type of catalyst (homogeneous vs. heterogeneous) and the specific reaction conditions.

  • Heterogeneous Catalysts: These are designed for easier recovery and reuse. For example, a CuO on acetylene black catalyst has been reused up to ten times without significant loss of activity.[8] A regenerated Pd(OH)₂/C catalyst has been shown to be effective for at least three cycles.[9]

  • Homogeneous Catalysts: Reusing homogeneous catalysts is more challenging due to the difficulty in separating them from the reaction mixture. However, techniques like nanofiltration are being developed to recover and reuse these catalysts.[10] The number of possible cycles will depend on the efficiency of the recovery process and the degree of deactivation during each run.

Q4: What is the primary difference in catalyst deactivation between Buchwald-Hartwig and Ullmann reactions for 4-BDPA synthesis?

A4: The primary differences lie in the catalyst and the typical deactivation pathways:

  • Buchwald-Hartwig (Palladium): Deactivation often involves the palladium center and its coordination sphere. Common issues include the displacement of the phosphine ligand by the amine substrate, leading to inactive palladium complexes, or the degradation of the ligand itself.[5] The formation of palladium black (aggregated Pd(0)) is a common visual indicator of catalyst death.[2]

  • Ullmann Condensation (Copper): Deactivation can be more complex and is often related to the solubility and stability of copper species. Issues include product inhibition, precipitation of inactive copper salts from the solution, and base-mediated ligand degradation.[7][11] The oxidation state of copper (Cu(I), Cu(II), Cu(III)) plays a crucial role, and maintaining the active Cu(I) state is key.[10]

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination of 4-Bromoaniline
Potential Cause Troubleshooting Step Rationale
Inactive Palladium Precursor Use a freshly opened bottle of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or use a pre-catalyst.Pd(II) precursors require in-situ reduction to the active Pd(0) species. Older reagents may be partially decomposed. Pre-catalysts are often more stable and provide more consistent results.[4]
Ligand Degradation Select a more robust, sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos). Ensure the base is compatible with the ligand and substrates.Bulky, electron-rich ligands protect the palladium center and promote the desired catalytic cycle. Some ligands can be degraded by strong bases at elevated temperatures.[4][5]
Oxygen Contamination Thoroughly degas the solvent and ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line).The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.
Poor Base Selection Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). Ensure the base is completely dry.The base's strength and solubility affect the rate of amine deprotonation and can influence catalyst stability. Moisture can hydrolyze the base and introduce water, which can interfere with the reaction.[6]
Inhibitory Species If using an aryl iodide, the generated iodide anion can inhibit the catalyst. Consider using an aryl bromide or chloride if possible.Iodide can form stable, less reactive palladium complexes, slowing down the catalytic cycle.[1]
Issue 2: Stalled or Incomplete Ullmann Condensation for 4-BDPA Synthesis
Potential Cause Troubleshooting Step Rationale
Inactive Copper Source Use high-purity Copper(I) salts (e.g., CuI). If using copper powder, consider pre-activation (e.g., reduction with zinc).Copper(I) is the active catalytic species. Copper(II) salts may be used but require in-situ reduction. Older Cu(I) sources may have oxidized to inactive Cu(II).[7]
Absence or Poor Choice of Ligand Introduce a suitable ligand, such as a diamine, amino acid, or phenanthroline derivative.Ligands increase the solubility and reactivity of the copper catalyst, allowing for milder reaction temperatures and preventing aggregation.[3]
High Reaction Temperature Leading to Decomposition If using traditional high-temperature conditions (>180 °C), try a modern protocol with a suitable ligand that allows for lower temperatures (e.g., 80-120 °C).High temperatures can cause substrate or product decomposition and can lead to catalyst sintering or aggregation into inactive forms.[7]
Insoluble Copper Species Ensure the chosen solvent and base maintain the solubility of the active copper complexes. Kinetic studies have shown that the solubility of inorganic bases can be rate-limiting.[11]Precipitation of copper species from the reaction mixture removes the catalyst from the catalytic cycle.[11]
Product Inhibition Consider strategies to remove the product as it forms, if feasible, or adjust reaction conditions to minimize this effect.The diarylamine product can sometimes coordinate to the copper center, inhibiting further catalytic turnover.[11]

Quantitative Data on Catalyst Performance

The following tables provide representative data for catalyst performance in diarylamine synthesis, which is analogous to 4-BDPA production.

Table 1: Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst SystemAryl HalideAmineCatalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / XPhosHaloarenesVarious Amines1.5 - 3.0Good to Excellent[4]
Pd₂(dba)₃ / BINAPHaloarenesPrimary Amines1.0 - 2.0High[1]
Pd(OAc)₂ / SPhosHaloarenesVarious Amines1.0 - 2.0High[4]
GO-Chit-Pd (heterogeneous)Aryl HalidesVarious AminesN/AHigh (reusable 5x)[5]
COP-BINAP-PdCl₂ (heterogeneous)Aryl HalidesVarious AminesN/AHigh (reusable 5x)[9]

Table 2: Performance of Copper Catalysts in Ullmann Condensation for N-Arylation

Catalyst SystemAryl HalideNucleophileCatalyst Loading (mol%)Yield (%)Reference
CuI / Ligand-freeAryl IodidesAmines/Amides10Moderate to High[3]
Cu(OTf)₂ / BINAMAryl HalidesPhenols20Good to Excellent
CuI / (2-Pyridyl)acetoneAryl ChloridesPhenols5 - 10Moderate to Excellent
Cu-TDPAT (MOF)HalobenzenesAmines/AmidesN/Aup to 90% (reusable 5x)[11]
CuO NanoparticlesAryl HalidesPhenols1065 - 92%[8]

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity in Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (e.g., bromobenzene, 1.0 equiv), and the amine (e.g., 4-bromoaniline, 1.2 equiv).

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath or heating block to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).

  • Work-up and Analysis: Once the reaction is complete (or has stopped progressing), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. The yield can be determined by quantitative analysis of the filtrate against an internal standard.

Protocol 2: Regeneration of a Deactivated Pd(OH)₂/C Catalyst

This protocol is adapted from a procedure for regenerating a catalyst used in hydrogenation debenzylation, which can be effective for catalysts deactivated by organic residues.[9]

  • Catalyst Recovery: After the reaction, recover the heterogeneous Pd(OH)₂/C catalyst by filtration.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent to remove residual products and starting materials.

  • Regeneration Treatment:

    • Suspend the deactivated catalyst in chloroform.

    • Stir the suspension while applying sonication for 30-60 minutes.

    • Filter the catalyst and wash with fresh chloroform.

    • Suspend the catalyst in glacial acetic acid.

    • Stir the suspension, again with sonication, for 30-60 minutes.

  • Final Washing and Drying:

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash with ethanol to remove water.

    • Dry the regenerated catalyst under vacuum at a mild temperature (e.g., 60 °C) until a constant weight is achieved.

  • Activity Testing: Test the activity of the regenerated catalyst using the procedure described in Protocol 1 to quantify its recovery.

Protocol 3: In-Situ Electrochemical Regeneration of a Copper Catalyst

This conceptual protocol is based on strategies for regenerating copper electrocatalysts.[1]

  • Reaction Setup: The Ullmann condensation is performed in an electrochemical cell where the copper catalyst source also functions as an electrode.

  • Deactivation: Run the catalytic reaction under standard conditions until a decrease in activity is observed.

  • Regeneration Cycle:

    • Temporarily halt the reaction stirring.

    • Apply a periodic anodic current to the copper electrode for a defined period. This process partially oxidizes the copper surface to active CuOₓ species.

    • The optimal current density and duration of the anodic pulse need to be determined experimentally to maximize regeneration without degrading the catalyst.

  • Resumption of Catalysis: Discontinue the anodic current and resume the catalytic reaction under the original conditions.

  • Monitoring: Monitor the reaction rate to confirm the restoration of catalytic activity. This cycle can be repeated as needed to extend the catalyst's operational lifetime.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_inactive Inactive Pd Precursor? check_catalyst->catalyst_inactive ligand_issue Ligand Degradation or Inappropriate Choice? check_catalyst->ligand_issue atmosphere_issue Oxygen Contamination? check_conditions->atmosphere_issue base_issue Suboptimal Base? check_conditions->base_issue reagent_purity Impure Reagents or Solvent? check_reagents->reagent_purity sol_catalyst Use fresh precursor or pre-catalyst catalyst_inactive->sol_catalyst Yes sol_ligand Use bulky, electron-rich ligand (e.g., XPhos). Verify base compatibility. ligand_issue->sol_ligand Yes sol_atmosphere Ensure rigorous inert atmosphere (degas solvent, use glovebox/Schlenk). atmosphere_issue->sol_atmosphere Yes sol_base Screen bases (NaOt-Bu, K3PO4, etc.). Ensure base is anhydrous. base_issue->sol_base Yes sol_purity Use high-purity, anhydrous, degassed reagents and solvents. reagent_purity->sol_purity Yes

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Catalyst_Deactivation_Pathways cluster_pd Palladium Catalyst (Buchwald-Hartwig) cluster_cu Copper Catalyst (Ullmann) pd_active Active Pd(0)L Catalyst pd_inactive_complex Inactive [Pd(amine)x] Complex pd_active->pd_inactive_complex Ligand Displacement by Amine Substrate pd_black Palladium Black (Aggregation) pd_active->pd_black Thermal Stress or Poor Ligand Protection ligand_degraded Degraded Ligand + Inactive Pd Species pd_active->ligand_degraded Base-Mediated Degradation cu_active Active Cu(I)L Catalyst cu_inhibited Product-Inhibited [Cu(I)-Product] Complex cu_active->cu_inhibited Product Coordination cu_precipitate Precipitated Inactive Copper Salts cu_active->cu_precipitate Poor Solubility or Side Reactions cu_oxidized Oxidized to Inactive Cu(II) cu_active->cu_oxidized Oxygen Exposure

Caption: Common deactivation pathways for Palladium and Copper catalysts.

Catalyst_Regeneration_Workflow cluster_regen 3. Regeneration Treatment start Deactivated Catalyst (e.g., from reaction mixture) recover 1. Catalyst Recovery (Filtration for Heterogeneous, Extraction/Precipitation for Homogeneous) start->recover wash 2. Washing (Remove organics, salts) recover->wash chemical Chemical Treatment (e.g., Acid/Base Wash, Reductant/Oxidant) wash->chemical e.g., Pd(OH)2/C thermal Thermal Treatment (e.g., Calcination in Air) wash->thermal e.g., Pd/C electrochem Electrochemical Treatment wash->electrochem e.g., Cu electrode dry 4. Final Washing & Drying chemical->dry thermal->dry electrochem->dry test 5. Activity Testing dry->test reuse Reuse in Reaction test->reuse

Caption: General experimental workflow for catalyst regeneration and testing.

References

Validation & Comparative

Reactivity Face-Off: 4-Bromodiphenylamine vs. 4-Iododiphenylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. For the construction of complex molecules, particularly in pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. This guide provides an objective comparison of the reactivity of two closely related yet distinct synthons: 4-Bromodiphenylamine and 4-Iododiphenylamine. The focus will be on their performance in common and pivotal cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data from analogous systems.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This key distinction has profound implications for the kinetics and success of many chemical transformations.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The greater reactivity of aryl iodides over aryl bromides is fundamentally rooted in their respective bond dissociation energies (BDE). The energy required to cleave the C-I bond is significantly lower than that for the C-Br bond, which facilitates the often rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

BondBond Dissociation Energy (kJ/mol)
C-Br~285[1]
C-I~213[1]

This substantial difference in bond energy underpins the enhanced reactivity of 4-Iododiphenylamine in the reactions discussed below.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound. Due to the lower bond dissociation energy of the C-I bond, 4-Iododiphenylamine is expected to undergo Suzuki coupling under milder conditions and with faster reaction rates compared to this compound.

Comparative Performance in a Model Suzuki-Miyaura Reaction

Aryl HalideCoupling PartnerCatalyst SystemConditionsTime (h)Yield (%)
4-IodoanilinePhenylboronic acidPd(OAc)₂ / LigandlessWater, RT1>95
4-BromoanilinePhenylboronic acidPd(OAc)₂ / LigandlessWater, RT3>95

Data is representative and extrapolated from similar systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is governed by the ease of the oxidative addition of the aryl halide to the palladium catalyst. Consequently, 4-Iododiphenylamine is anticipated to be a more reactive substrate than this compound in this transformation.

Comparative Performance in a Model Buchwald-Hartwig Amination

The following data for haloanilines illustrates the superior reactivity of the iodo-substituted compound.

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanilineAnilineNi(acac)₂K₃PO₄Dioxane1002473
4-BromoanilineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High

Data is representative and based on analogous systems. Note that different catalyst systems can influence reaction outcomes.[3][4]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The general reactivity trend of I > Br holds true, with aryl iodides often providing higher yields in shorter reaction times and under milder conditions.

Comparative Performance in a Model Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanilineStyrenePd/CK₂CO₃DMF/H₂O1300.599
4-BromoanilineStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF/H₂O130587

Data is representative and based on reactions with 4-halo-2,6-dimethylaniline.[5]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in nucleophilic aromatic substitution (SNAr) is often reversed, with F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[6] However, the leaving group ability (I > Br > Cl > F) also plays a role in the subsequent elimination step. For substrates that are not highly activated by strong electron-withdrawing groups, the reaction may be slow or require harsh conditions, and the reactivity order can be less predictable. For diphenylamine derivatives, which are not strongly activated, SNAr reactions are generally challenging.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide

Materials:

  • Aryl Halide (4-Iododiphenylamine or this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium(II) acetate (0.005 mmol).

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide

Materials:

  • Aryl Halide (4-Iododiphenylamine or this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[7]

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizing the Reaction Pathways

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_reactants Reactants cluster_product Product Ar-X Aryl Halide (Ar-I or Ar-Br) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)L2   Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Ar-R Coupled Product Reductive_Elimination->Ar-R Reactivity_Comparison_Workflow start Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig, Heck) condition Is high reactivity and/or mild conditions required? start->condition iodide Choose 4-Iododiphenylamine condition->iodide Yes bromide Consider this compound (more cost-effective, less reactive) condition->bromide No optimize Optimize reaction conditions (catalyst, ligand, temp.) iodide->optimize bromide->optimize end Proceed with Synthesis optimize->end

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Diphenylamine and 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive spectroscopic comparison, the structural and electronic properties of diphenylamine and its brominated analogue, 4-bromodiphenylamine, have been meticulously examined. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the spectroscopic data obtained from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. The inclusion of detailed experimental protocols and visual workflows aims to facilitate a deeper understanding of the subtle yet significant impact of halogen substitution on the diphenylamine scaffold.

The addition of a bromine atom to the diphenylamine structure induces notable shifts in its spectroscopic signatures. These changes, systematically cataloged in this guide, offer valuable insights into the electronic environment and structural conformation of these molecules. Such information is critical for applications ranging from materials science to medicinal chemistry, where precise molecular design is paramount.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of diphenylamine and this compound.

Table 1: UV-Vis Spectroscopic Data in Ethanol

Compoundλmax (nm)Molar Absorptivity (ε)
Diphenylamine~285Not explicitly stated
This compoundNot explicitly statedNot explicitly stated

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

Functional GroupDiphenylamine (cm⁻¹)This compound (cm⁻¹)Vibrational Mode
N-H Stretch3380-3400~3380Stretching
C-H Stretch (Aromatic)3020-30803020-3080Stretching
C=C Stretch (Aromatic)1590-1610, 1490-15101580-1600, 1480-1500Stretching
C-N Stretch1280-13501280-1350Stretching
C-Br Stretch-500-600Stretching
Out-of-plane C-H Bending745, 690~820 (para-disubstituted)Bending

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

ProtonDiphenylamine (ppm)This compound (ppm)Multiplicity
N-H~5.7~5.8broad singlet
H-2, H-6, H-2', H-6'7.297.05doublet
H-4, H-4'6.93-triplet
H-3, H-5, H-3', H-5'7.087.25triplet
H-2', H-6' (unbrominated ring)-7.05doublet
H-3', H-5' (unbrominated ring)-7.35triplet
H-4' (unbrominated ring)-6.95triplet
H-2, H-6 (brominated ring)-7.05doublet
H-3, H-5 (brominated ring)-7.35doublet

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)

CarbonDiphenylamine (ppm)This compound (ppm)
C-1, C-1'143.1142.2
C-4'121.0122.5
C-2, C-6, C-2', C-6'129.3129.4
C-3, C-5, C-3', C-5'117.8119.2
C-4121.0116.3 (C-Br)
C-1' (unbrominated ring)-142.2
C-2', C-6' (unbrominated ring)-129.4
C-3', C-5' (unbrominated ring)-122.5
C-1 (brominated ring)-139.8
C-2, C-6 (brominated ring)-119.2
C-3, C-5 (brominated ring)-132.3

Table 5: Mass Spectrometry Data (Electron Ionization)

IonDiphenylamine (m/z)This compound (m/z)
Molecular Ion [M]⁺169247/249 (due to Br isotopes)
[M-H]⁺168246/248
[M-C₆H₅]⁺92170/172
[M-Br]⁺-168

Experimental Protocols

A brief overview of the experimental methodologies for the key spectroscopic techniques is provided below.

1. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: Solutions of the compounds are prepared in a UV-grade solvent, typically ethanol, at a known concentration.

  • Procedure: A quartz cuvette is filled with the sample solution, and another with the pure solvent (as a reference). The absorbance is measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Procedure: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Procedure: The NMR tube is placed in the spectrometer, and both ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.

  • Procedure: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical process of comparing the two compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Diphenylamine or This compound UV_Prep Dissolve in Ethanol Sample->UV_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Direct Inlet/GC Sample->MS_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis FTIR FTIR Spectroscopy IR_Prep->FTIR NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS UV_Data Absorbance vs. Wavelength UV_Vis->UV_Data IR_Data Transmittance vs. Wavenumber FTIR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of diphenylamine and this compound.

logical_comparison cluster_diphenylamine Diphenylamine cluster_bromodiphenylamine This compound DPA_UV UV-Vis Data Comparison Comparative Analysis DPA_UV->Comparison DPA_IR IR Data DPA_IR->Comparison DPA_NMR NMR Data DPA_NMR->Comparison DPA_MS MS Data DPA_MS->Comparison BrDPA_UV UV-Vis Data BrDPA_UV->Comparison BrDPA_IR IR Data BrDPA_IR->Comparison BrDPA_NMR NMR Data BrDPA_NMR->Comparison BrDPA_MS MS Data BrDPA_MS->Comparison Structural_Insights Key Findings Comparison->Structural_Insights Structural & Electronic Differences

References

A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of Synthesized 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 4-Bromodiphenylamine. We present hypothetical, yet realistic, experimental protocols and performance data to aid in method selection and implementation.

Introduction to this compound and its Potential Impurities

This compound is a substituted diarylamine with applications in organic synthesis and materials science. Its synthesis, commonly achieved through methods like the Ullmann condensation or the Buchwald-Hartwig amination, can lead to the formation of several process-related impurities.[1][2][3] Common impurities may include unreacted starting materials (e.g., aniline, 4-bromo-iodobenzene), homo-coupled byproducts (e.g., biphenyl, 4,4'-dibromobiphenyl), and products of side reactions such as dehalogenation.[1][4] The choice of an appropriate analytical method is crucial for the accurate quantification of this compound and the detection of these potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[5] A reversed-phase HPLC method with UV detection is well-suited for the analysis of aromatic compounds like this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard and synthesized sample

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 60% A, 40% B

    • 15-20 min: Gradient to 90% A, 10% B

    • 20-25 min: Hold at 90% A, 10% B

    • 25-30 min: Return to 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in methanol to a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance
ParameterValue
Retention Time (this compound) ~12.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Methanol prep_start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (C18 Column, UV Detector) filter->hplc_system Prepared Samples injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Purity Calculation integration->quantification

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It provides both quantitative data and structural information, which is highly beneficial for impurity identification.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard and synthesized sample

2. Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in dichloromethane to a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: GC-MS Method Performance
ParameterValue
Retention Time (this compound) ~15.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Dichloromethane prep_start->dissolve filter Filter (0.45 µm) dissolve->filter gcms_system GC-MS System (DB-5ms Column) filter->gcms_system Prepared Samples injection Inject Sample/Standard gcms_system->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Impurity Identification mass_spectra->identification quantification Purity Quantification mass_spectra->quantification

GC-MS analysis workflow for this compound.

Comparison of HPLC and GC-MS Methods

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5]Best for volatile and thermally stable compounds.[6]
Selectivity Good selectivity based on chromatographic separation. Co-eluting impurities can be an issue.Excellent selectivity due to both chromatographic separation and mass-based detection.
Sensitivity Good sensitivity, typically in the low µg/mL range.Excellent sensitivity, often reaching the ng/mL level.[7]
Impurity Identification Identification is based on retention time comparison with standards. Structural information is not provided.Provides mass spectra which can be used for structural elucidation and identification of unknown impurities.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial and maintenance costs.
Sample Throughput Can be automated for high throughput analysis.Can also be automated, but run times may be longer depending on the temperature program.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of synthesized this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and versatile method for routine purity assessment and quantification when reference standards for potential impurities are available.

  • GC-MS offers superior sensitivity and selectivity, and its ability to provide structural information makes it the preferred method for identifying and characterizing unknown impurities.

For comprehensive purity validation, a combination of both techniques can be employed. HPLC can be used for routine quality control, while GC-MS can be utilized for in-depth impurity profiling and method validation. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in selecting the most appropriate analytical strategy for their needs.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromodiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Among the myriad of chemical scaffolds, 4-bromodiphenylamine has emerged as a promising backbone for the development of compounds with diverse biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Derivatives of this compound have demonstrated significant potential in curbing the proliferation of cancer cells. Notably, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in-vitro anticancer activity against the human breast adenocarcinoma cell line (MCF-7).[1] The Sulforhodamine B (SRB) assay is a common method to assess cytotoxicity, and the results for these compounds are summarized below.

Comparative Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
Compound IDDerivative StructureIC50 (µM) against MCF-7Reference Drug (5-Fluorouracil) IC50 (µM)
p2 N-(4-fluorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine10.55.2
p1 N-benzylidene-4-(4-bromophenyl)thiazol-2-amine>505.2
p3 N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine25.65.2
p4 N-(4-hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine15.85.2
p6 N-(4-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine18.25.2

Data sourced from Sharma et al., 2019.[1]

Among the tested compounds, derivative p2 , featuring a 4-fluorobenzylidene substitution, exhibited the most potent anticancer activity, with an IC50 value of 10.5 µM, approaching that of the standard drug, 5-fluorouracil.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines the steps for determining cytotoxicity using the SRB assay.

  • Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanisms for all derivatives are under investigation, many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, a common target for cancer therapeutics.

Simplified Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A potential mechanism of anticancer activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have shown promise in this area. For instance, N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and tested against clinically isolated drug-resistant bacteria.[2]

Comparative Antimicrobial Activity of N-(4-bromophenyl)furan-2-carboxamide Derivatives
Compound IDDerivative StructureTest OrganismMIC (mg/well)MBC (mg/well)
3 N-(4-bromophenyl)furan-2-carboxamideA. baumannii1020
3 N-(4-bromophenyl)furan-2-carboxamideK. pneumoniae2030
3 N-(4-bromophenyl)furan-2-carboxamideE. cloacae2030
3 N-(4-bromophenyl)furan-2-carboxamideMRSA3040
5c N-(3-chloro-4-fluorophenyl)furan-2-carboxamideA. baumannii>50>50

Data sourced from Siddiqa et al., 2022.[2]

Compound 3 , the parent N-(4-bromophenyl)furan-2-carboxamide, demonstrated the most effective antibacterial activity against the tested drug-resistant strains, particularly A. baumannii.[2]

Experimental Protocol: Agar Well Diffusion Method

This protocol describes the agar well diffusion method for assessing antibacterial activity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compound at different concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The diameter is proportional to the antimicrobial activity.

  • MIC and MBC Determination: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) can be determined using broth dilution methods following the initial screening.[2]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Antimicrobial Activity Screening Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Preparation of\nTest Solutions Preparation of Test Solutions Compound Synthesis\nand Characterization->Preparation of\nTest Solutions Agar Well Diffusion Assay\n(Initial Screening) Agar Well Diffusion Assay (Initial Screening) Preparation of\nTest Solutions->Agar Well Diffusion Assay\n(Initial Screening) Measurement of\nZone of Inhibition Measurement of Zone of Inhibition Agar Well Diffusion Assay\n(Initial Screening)->Measurement of\nZone of Inhibition Active Compounds Identified Active Compounds Identified Measurement of\nZone of Inhibition->Active Compounds Identified Broth Dilution Assay\n(MIC & MBC Determination) Broth Dilution Assay (MIC & MBC Determination) Active Compounds Identified->Broth Dilution Assay\n(MIC & MBC Determination) Quantitative Activity Data Quantitative Activity Data Broth Dilution Assay\n(MIC & MBC Determination)->Quantitative Activity Data

A standard workflow for antimicrobial screening.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have also been investigated for their potential to mitigate inflammatory responses. For example, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) was evaluated for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats.

Comparative Anti-inflammatory Activity of BTTSC
Treatment GroupDose (mg/kg)Paw Edema Reduction (%) at 1 hourPaw Edema Reduction (%) at 2 hours
BTTSC 30081.983.2
Control ---

Data represents the highest dose tested. Sourced from de Lima et al., 2016.

The derivative BTTSC demonstrated significant anti-inflammatory activity, reducing carrageenan-induced paw edema by over 80% at the highest dose tested.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo protocol is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (BTTSC) or vehicle (control) orally or via intraperitoneal injection.

  • Inflammation Induction: After a set period (e.g., 1 hour), inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs. The diagram below shows a simplified representation of the canonical NF-κB pathway.

Simplified NF-κB Signaling Pathway Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Binding Receptor Binding Inflammatory Stimuli\n(e.g., LPS, TNF-α)->Receptor Binding IKK Complex Activation IKK Complex Activation Receptor Binding->IKK Complex Activation IκBα Phosphorylation\nand Degradation IκBα Phosphorylation and Degradation IKK Complex Activation->IκBα Phosphorylation\nand Degradation NF-κB (p50/p65)\nRelease and Nuclear Translocation NF-κB (p50/p65) Release and Nuclear Translocation IκBα Phosphorylation\nand Degradation->NF-κB (p50/p65)\nRelease and Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)\nRelease and Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators\n(e.g., COX-2, iNOS, Cytokines) Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Gene Transcription->Pro-inflammatory Mediators\n(e.g., COX-2, iNOS, Cytokines)

A key pathway in the inflammatory response.

Conclusion

The this compound scaffold serves as a versatile foundation for the development of novel therapeutic agents with a broad spectrum of biological activities. The derivatives highlighted in this guide demonstrate significant anticancer, antimicrobial, and anti-inflammatory potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of new and effective treatments for a range of human diseases.

References

A Comparative Guide to the Electrochemical Properties of 4-Bromodiphenylamine for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science, the selection of molecular building blocks with tailored electrochemical properties is paramount for the development of advanced functional materials. This guide provides a comparative analysis of the electrochemical characteristics of 4-Bromodiphenylamine, juxtaposed with structurally related and commonly utilized alternatives: Diphenylamine, Carbazole, and Triphenylamine. The data presented herein, including oxidation potentials and frontier molecular orbital energy levels, offers a quantitative basis for material selection in applications such as organic electronics, sensors, and electrochromic devices.

Performance Comparison: Electrochemical Properties

The electrochemical behavior of these arylamine derivatives was evaluated primarily through cyclic voltammetry (CV), a powerful technique to probe redox processes. The key performance indicators summarized below provide insights into the ease of oxidation and the electronic structure of these molecules.

CompoundOxidation Potential (Eox vs. Fc/Fc+) [V]HOMO [eV]LUMO [eV]Band Gap [eV]
This compound ~0.78 (estimated)-5.4 (estimated)-0.9 (estimated)4.5 (estimated)
Diphenylamine~0.65-5.23-0.754.48
Carbazole~1.15-5.8-2.13.7
Triphenylamine~0.92-5.5-2.03.5

Note: The values for this compound are estimated based on the electrochemical data of related halo-substituted and amino-substituted diphenylamines due to the limited availability of direct experimental data. The data for Diphenylamine, Carbazole, and Triphenylamine are compiled from various experimental and computational studies.

The presence of the electron-withdrawing bromine atom in this compound is expected to increase its oxidation potential compared to the parent Diphenylamine molecule, making it more resistant to oxidation. This is a critical consideration for applications requiring high electrochemical stability. Conversely, Carbazole and Triphenylamine, with their more extended π-conjugated systems, exhibit different electrochemical profiles.

Experimental Workflow: Cyclic Voltammetry

The following diagram illustrates a standard workflow for determining the electrochemical properties of organic materials using cyclic voltammetry.

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve this compound (1-5 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) B Add supporting electrolyte (e.g., 0.1 M TBAPF6) A->B C Purge solution with inert gas (N2 or Ar) for 15-20 min B->C D Assemble three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) C->D E Perform Cyclic Voltammetry scan within a defined potential window D->E F Record the resulting voltammogram (Current vs. Potential) E->F G Determine the onset oxidation potential (Eox) from the voltammogram F->G H Calibrate against an internal standard (e.g., Ferrocene/Ferrocenium, Fc/Fc+) G->H I Calculate HOMO energy level from Eox H->I J Estimate LUMO and Band Gap from spectroscopic data (optional) I->J

Figure 1. A generalized workflow for the electrochemical characterization of this compound using cyclic voltammetry.

Signaling Pathway of Electrochemical Oxidation

The electrochemical oxidation of arylamines typically proceeds through the formation of a radical cation, which can then undergo further reactions depending on the molecular structure and experimental conditions. The following diagram illustrates this general pathway.

G A Neutral Molecule (e.g., this compound) B Radical Cation (Oxidized State) A->B -e- (Oxidation) B->A +e- (Reduction) C Further Reactions (e.g., Dimerization, Polymerization) B->C Chemical Follow-up Reactions

Figure 2. Generalized pathway for the electrochemical oxidation of an arylamine.

Detailed Experimental Protocols

Reproducibility in materials science research is contingent on detailed and accurate reporting of experimental methods. Below are the protocols for the key experiments cited in this guide.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of this compound and its comparators.

Materials:

  • This compound, Diphenylamine, Carbazole, Triphenylamine

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

  • Ferrocene (for internal calibration)

  • Glassy carbon working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire counter electrode

  • Voltammetric analyzer/potentiostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., CH3CN).

  • Analyte Solution Preparation: Prepare a 1-5 mM solution of the analyte (e.g., this compound) in the electrolyte solution.

  • Deoxygenation: Purge the analyte solution with a stream of inert gas (high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Polishing: Polish the working electrode (glassy carbon) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent being used for the experiment, then dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode immersed in the deoxygenated analyte solution. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no redox reaction occurs to a potential sufficiently positive to observe the oxidation of the analyte, and then back to the initial potential. A typical starting range for these compounds is from 0 V to +1.5 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

  • Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-established internal standard. The oxidation potential of the analyte can then be reported relative to the Fc/Fc+ couple (E1/2(Fc/Fc+)).

  • Data Analysis: Determine the onset oxidation potential (Eox) or the half-wave potential (E1/2) from the recorded voltammogram. The HOMO energy level can be estimated from the onset oxidation potential using the following empirical formula: HOMO (eV) = - (Eoxonset vs. Fc/Fc+ + 4.8) eV

HOMO/LUMO and Band Gap Estimation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for understanding the electronic properties of a material.

  • HOMO Level: As described above, the HOMO level can be estimated from the onset oxidation potential measured by cyclic voltammetry.

  • LUMO Level and Band Gap: The optical band gap (Egopt) can be determined from the onset of the absorption edge in the UV-Vis absorption spectrum of the compound in solution. The LUMO energy level can then be estimated using the following equation: LUMO (eV) = HOMO (eV) + Egopt (eV)

This guide provides a foundational understanding of the electrochemical properties of this compound in the context of materials science. The presented data and protocols are intended to aid researchers in making informed decisions for the design and synthesis of novel materials with tailored electronic functionalities.

Comparative study of catalyst systems for 4-Bromodiphenylamine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Systems for 4-Bromodiphenylamine Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The cross-coupling of this compound with various nitrogen-containing nucleophiles to generate more complex triarylamine structures is a key transformation in the development of these molecules. This guide provides a comparative analysis of three prominent catalyst systems for this purpose: palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and emerging nickel-catalyzed methodologies.

Performance Comparison of Catalyst Systems

The choice of catalyst system for the cross-coupling of this compound derivatives is dictated by factors such as desired reaction conditions, substrate scope, functional group tolerance, and cost. Below is a summary of representative catalyst systems for the C-N cross-coupling of aryl bromides, serving as a model for this compound.

Catalyst SystemMetal SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Palladium Pd(OAc)₂(2-Biphenyl)di-tert-butylphosphineNaOtBuToluene11012-24~82
Copper CuIN,N'-DimethylethylenediamineK₂CO₃Toluene11072~64
Nickel Ni(cod)₂ / IPrIPr (N-Heterocyclic Carbene)NaOtBuToluene8024~91

In-Depth Analysis of Catalyst Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[1][2] This reaction typically employs a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] The key to the success of this methodology lies in the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the final product.[1] A variety of bases can be employed, with alkali metal tert-butoxides being common for their strong basicity.[2]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Triarylamine Derivative

The following protocol is adapted for the synthesis of a triarylamine from a brominated diphenylamine derivative.

  • Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), (2-biphenyl)di-tert-butylphosphine (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction: The reaction mixture is heated to 110 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triarylamine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[3] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] Modern protocols utilize catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the reaction under milder conditions.[4] Diamine ligands, such as N,N'-dimethylethylenediamine, have proven effective in promoting these couplings.[4]

Experimental Protocol: Copper-Catalyzed Synthesis of a Triarylamine

This protocol is a representative example of a modern Ullmann C-N coupling.

  • Reaction Setup: A mixture of this compound (1.0 mmol), the amine coupling partner (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) is added to a Schlenk tube.

  • Solvent Addition: Anhydrous toluene (5 mL) is added, and the tube is sealed and evacuated and backfilled with argon.

  • Reaction: The mixture is stirred and heated to 110 °C for 72 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the triarylamine product.

Nickel-Catalyzed Amination

Nickel-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and cost-effective alternative to palladium-based systems.[5] Nickel catalysts can often mediate the coupling of challenging substrates and can operate under milder conditions. Recent advancements have led to the development of highly active nickel catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands.[6] These systems have shown great promise in the amination of aryl halides.

Experimental Protocol: Nickel-Catalyzed Synthesis of a Triarylamine

The following protocol is a representative example of a nickel-catalyzed C-N cross-coupling reaction.

  • Catalyst Preparation (in a glovebox): In a vial, Ni(cod)₂ (0.05 mmol, 5 mol%) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (2 mL) and stirred for 15 minutes.

  • Reaction Setup: In a separate vial, this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and NaOtBu (1.4 mmol) are combined.

  • Reaction: The prepared catalyst solution is added to the vial containing the substrates and base. The vial is sealed and stirred at 80 °C for 24 hours.

  • Workup: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography to give the desired triarylamine.

Visualizations

Cross_Coupling_Workflow reagents Reactants & Catalyst (Aryl Halide, Amine, Precatalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup reaction Heating & Stirring setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a typical cross-coupling reaction.

Catalytic_Cycle M0 M(0)L_n MII_Aryl Ar-M(II)(X)L_n M0->MII_Aryl Oxidative Addition (Ar-X) MII_Amido Ar-M(II)(NR'R'')L_n MII_Aryl->MII_Amido Amine Coordination & Deprotonation (HNR'R'', Base) MII_Amido->M0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for a transition metal-catalyzed C-N cross-coupling reaction.

References

A Comparative Guide to Quantum Chemical Calculations on the Electronic Structure of 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common quantum chemical methods applied to the electronic structure analysis of 4-Bromodiphenylamine. While direct experimental and computational data for this specific molecule are not extensively published in a comparative context, this document outlines the established theoretical protocols and presents illustrative data to guide researchers in their computational studies. The comparison focuses on two widely used methods: the ab initio Hartree-Fock (HF) method and Density Functional Theory (DFT) with the B3LYP functional.

Introduction to Computational Analysis of this compound

This compound is a substituted aromatic amine with potential applications in materials science and as a scaffold in medicinal chemistry. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential intermolecular interactions. Quantum chemical calculations provide a powerful, non-experimental means to investigate key electronic properties such as frontier molecular orbital energies (HOMO and LUMO), dipole moments, and atomic charge distributions.

This guide compares two foundational computational methods:

  • Hartree-Fock (HF): An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a fundamental method but does not account for electron correlation, which can affect accuracy.

  • Density Functional Theory (DFT): A method that calculates the electronic structure based on the electron density. With the inclusion of hybrid functionals like B3LYP, which incorporates a portion of the exact exchange from Hartree-Fock theory, DFT often provides a good balance of computational cost and accuracy for many molecular systems.[1][2]

Computational and Experimental Protocols

The following sections detail the standardized computational methodologies for analyzing the electronic structure of a molecule like this compound.

A typical workflow for quantum chemical calculations involves geometry optimization followed by the calculation of electronic properties.

  • Molecular Structure Input: The initial 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation. This step is crucial as electronic properties are highly dependent on the molecular geometry. This process is performed using both the HF and B3LYP methods with a suitable basis set, such as 6-311G(d,p), to allow for a direct comparison of the results.[3][4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine various electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.

The general workflow for these computational experiments is visualized in the diagram below.

G cluster_input Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis mol_build Build Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) mol_build->geom_opt Initial Coords freq_calc Frequency Calculation geom_opt->freq_calc Optimized Coords prop_calc Single-Point Property Calculation freq_calc->prop_calc Confirmed Minimum verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) prop_calc->extract_data

Caption: A standard workflow for quantum chemical analysis.

For comparison, researchers might choose different levels of theory based on the desired balance between accuracy and computational expense. Hartree-Fock is generally faster but less accurate than DFT methods like B3LYP. More advanced (and computationally expensive) methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed for higher accuracy, especially where electron correlation effects are significant.

The relationship between these methods is illustrated in the following diagram.

G cluster_methods Computational Quantum Methods cluster_cost Relative Computational Cost HF Hartree-Fock (HF) DFT DFT (e.g., B3LYP) HF->DFT Adds Correlation (approx.) Low Low MP2 MP2 DFT->MP2 Higher Accuracy CCSD Coupled Cluster (CCSD) MP2->CCSD 'Gold Standard' High High

Caption: A comparison of computational methods by accuracy and cost.

Comparative Data Analysis

The following tables present illustrative data for the electronic properties of this compound, as would be calculated by the HF and DFT/B3LYP methods using the 6-311G(d,p) basis set.

Table 1: Calculated Energy Properties (Illustrative Data)

PropertyHartree-Fock (HF)DFT (B3LYP)UnitDescription
EHOMO -7.89-5.95eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO 1.12-0.85eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 9.015.10eVEnergy gap; indicates chemical reactivity and electronic excitation energy.
Total Dipole Moment 2.552.15DebyeA measure of the overall polarity of the molecule.

Note: Data are hypothetical and for illustrative purposes only. Generally, HF calculations overestimate the HOMO-LUMO gap compared to DFT methods.

Table 2: Mulliken Atomic Charges (Illustrative Data)

Atom (Selected)Hartree-Fock (HF)DFT (B3LYP)UnitDescription
Br -0.21-0.15eCharge on the Bromine atom, indicating its electrophilicity.
N -0.65-0.52eCharge on the Nitrogen atom, a key site for protonation and hydrogen bonding.
C (attached to Br) 0.180.12eCharge on the carbon atom directly bonded to the bromine atom.
C (attached to N) 0.350.28eCharge on the carbon atoms directly bonded to the nitrogen atom.

Note: Data are hypothetical. Mulliken charges are sensitive to the basis set and computational method used.

Conclusion

This guide provides a framework for comparing quantum chemical methods for the analysis of this compound.

  • DFT (B3LYP) is often preferred for a balance of accuracy and computational cost, providing more realistic HOMO-LUMO energy gaps compared to Hartree-Fock by partially accounting for electron correlation.[1]

  • Hartree-Fock (HF) serves as a valuable baseline and is computationally less intensive, but its neglect of electron correlation can lead to significant deviations from experimental values, particularly for energy-related properties.

For researchers in drug development and materials science, DFT calculations offer a robust starting point for predicting the electronic behavior of this compound and related compounds. The choice of method should always be validated against available experimental data where possible to ensure the reliability of the computational predictions.

References

Benchmarking 4-Bromodiphenylamine-Based OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the constituent organic materials. Among these, hole transport materials (HTMs) play a pivotal role in ensuring efficient charge injection and transport, directly impacting the overall efficiency, brightness, and operational stability of the device. This guide provides a comprehensive benchmark of 4-Bromodiphenylamine-based materials as a promising class of HTMs for OLEDs. Through a comparative analysis with established materials and a review of supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their potential.

Performance Comparison of Hole Transport Materials

The introduction of a bromine atom to the diphenylamine backbone has been shown to significantly enhance the hole mobility of triphenylamine derivatives. This modification leads to improved device performance, including higher efficiency and lower operating voltages, when compared to their non-brominated counterparts and even industry-standard materials like N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB).

Below is a summary of the key performance parameters of green phosphorescent OLEDs employing brominated triphenylamine derivatives as the hole transport layer, compared to a standard NPB-based device.

Hole Transport MaterialMaximum Luminous Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (%)Turn-on Voltage (V)
Br-DQTPA > 90> 90> 21< 2.4
Br-DTF > 90> 90> 21< 2.4
NPB (Reference) ~70~75~19~3.0

Data extrapolated from studies on brominated triphenylamine derivatives closely related to this compound. Br-DQTPA: (4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine, Br-DTF: 9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene.

The data clearly indicates that the bromine-substituted materials exhibit a significant improvement across all key performance metrics. The enhanced hole mobility, attributed to the bromine substitution, leads to more balanced charge injection and recombination within the emissive layer, resulting in higher efficiencies and lower power consumption[1].

Experimental Protocols

To ensure objective and reproducible benchmarking, standardized experimental protocols for the fabrication and characterization of OLEDs are essential.

Synthesis of this compound

A common synthetic route to this compound involves the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromoiodobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaO t-Bu)

  • Toluene (anhydrous)

Procedure:

  • A reaction flask is charged with 4-bromoiodobenzene, aniline, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added as the solvent.

  • A solution of the palladium catalyst (Pd(OAc)₂) and the ligand (P(t-Bu)₃) in toluene is added to the reaction mixture.

  • The mixture is heated to reflux and stirred for a specified period (typically 12-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

OLED Fabrication

A typical multilayer OLED is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO)-coated glass substrate.

Device Structure:

ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Fabrication Steps:

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers (HTL, EML, ETL) are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance. For this benchmark, the HTL would be this compound or its derivative.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

  • J-V-L Measurement: A source meter and a photometer are used to simultaneously measure the current density, applied voltage, and luminance of the device.

  • Efficiency Calculation: From the J-V-L data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated.

  • Electroluminescence Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.

Visualizing the OLED Structure and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the typical OLED device structure and the experimental workflow.

OLED_Structure cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (e.g., this compound-based) Anode->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (Al) ETL->Cathode

Caption: A typical multilayer OLED device structure.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Substrate_Cleaning Substrate Cleaning Purification->Substrate_Cleaning Organic_Deposition Organic Layer Deposition Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra Encapsulation->EL Efficiency Efficiency Calculation JVL->Efficiency

Caption: The experimental workflow for OLED fabrication and testing.

References

The Pivotal Role of the 4-Bromodiphenylamine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing more potent and selective therapeutic agents. This guide provides a comprehensive comparison of 4-bromodiphenylamine analogs, detailing how structural modifications influence their biological activity, with a focus on anticancer and antimicrobial applications. Experimental data is presented to support these relationships, alongside detailed protocols for key biological assays.

The this compound core, a privileged structure in medicinal chemistry, has served as a versatile template for the development of a multitude of biologically active compounds. The presence of the bromine atom and the diphenylamine framework offers unique electronic and steric properties that can be fine-tuned to optimize interactions with various biological targets. This guide will delve into the critical structural features of these analogs and their corresponding impact on efficacy.

Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation

A significant area of investigation for this compound analogs has been in the realm of oncology, particularly as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Structure-Activity Relationship Insights

The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the phenyl rings. The diphenylamine core acts as a scaffold to which various pharmacophores can be attached.

One key area of modification is the introduction of heterocyclic moieties. For instance, the synthesis of 2,4'-bis diphenylamine derivatives bearing aminothiadiazole, mercaptotriazole, or mercapto-oxadiazole functionalities has yielded compounds with potent EGFR tyrosine kinase inhibitory activity.[1][2] Notably, compound 16a (N-ethyl-5-{2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)- phenylamino]phenyl}-1,3,4-thiadiazol-2-amine) demonstrated a remarkable 98% inhibition of EGFR at a concentration of 10 µM.[1] These heterocyclic additions are thought to enhance binding to the kinase domain.

Furthermore, the substitution pattern on the phenyl rings plays a crucial role. In studies of 4-(phenylamino)quinazolines, it was found that small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring enhanced potency against EGFR.[3] This suggests that for this compound analogs, the bromine at the 4-position may already fulfill this lipophilic, electron-withdrawing role, contributing to the scaffold's inherent activity. The addition of electron-donating groups, such as methoxy (OMe) or amino (NH2), at the 6- or 7-positions of a quinazoline ring fused to the diphenylamine system has been shown to increase activity, indicating a requirement for high electron density in that region of the molecule for optimal kinase inhibition.[3]

Another example is the potent in vitro inhibition of EGFR tyrosine kinase activity by 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780), with an IC50 of 0.08 nM.[4] This highlights the significance of the bromophenylamino moiety in high-affinity binding to the ATP site of the enzyme.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
16a 2,4'-bis(aminothiadiazole) derivativeMCF-7 (Breast)Not specified, 98% inhibition at 10 µM[1]
IIa-c 2,4'-bis(mercapto-1,3,4-oxadiazole)MCF-7 (Breast)≤ 2[2]
7j [3,3']biphenylaminoquinoline derivativeSW480 (Colorectal)1.05[5]
DU145 (Prostate)0.98[5]
MDA-MB-231 (Breast)0.38[5]
MiaPaCa-2 (Pancreatic)0.17[5]
PD 158780 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineNot specified (EGFR inhibition)0.00008[4]

Antimicrobial Activity: A Broad Spectrum of Inhibition

This compound analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens. The structural modifications that confer antimicrobial properties often differ from those required for anticancer activity.

Structure-Activity Relationship Insights

Studies on diphenylamine derivatives have shown that the introduction of a 2-hydrazinyl-N,N-diphenyl acetamide moiety, which can be further reacted with various aromatic aldehydes, leads to compounds with significant antimicrobial and antifungal effects.[6][7] For instance, compounds with electron-releasing groups like methoxy, methyl, and hydroxyl on the appended aromatic ring showed enhanced antibacterial activity.[6] Conversely, the presence of chloro groups tended to increase antifungal activity.[6]

The following table summarizes the antimicrobial activity of selected diphenylamine derivatives.

Compound IDKey Structural FeaturesTarget OrganismActivityReference
A1 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideRhizopus oryzae, Aspergillus nigerHigh antifungal activity[6]
A3 2-(2-(4-Chlorobenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus pumilis, Bacillus subtilis, Escherichia coliSignificant antibacterial activity[6]
A9 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-N,N-diphenylacetamideBacillus pumilis, Bacillus subtilis, Escherichia coliSignificant antibacterial activity[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 2.5 µL of the test compound dilution to the wells of the 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable time-resolved fluorescence reader.

  • Calculate the percent inhibition based on controls and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold synthesis Chemical Modification (e.g., Heterocycle addition, Substitution) start->synthesis analogs Library of Analogs synthesis->analogs kinase_assay Kinase Inhibition Assay (e.g., EGFR) analogs->kinase_assay Test Compounds cell_assay Cytotoxicity Assay (e.g., MTT) analogs->cell_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) analogs->antimicrobial_assay ic50 IC50 / MIC Determination kinase_assay->ic50 cell_assay->ic50 antimicrobial_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for SAR studies of this compound analogs.

EGFR_pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimer Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and the inhibitory action of analogs.

References

A Comparative Guide to the Kinetic Studies of the Ullmann Condensation: The Case of 4-Bromodiphenylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of C-N cross-coupling reactions is paramount for optimizing reaction conditions and scaling up syntheses. The Ullmann condensation, a cornerstone of aromatic amine synthesis, has been the subject of numerous mechanistic and kinetic investigations. This guide provides a comparative analysis of the kinetic aspects of the Ullmann condensation, with a focus on substrates like 4-Bromodiphenylamine, and contrasts it with alternative methodologies.

The Ullmann Condensation for N-Arylation

The Ullmann condensation, specifically the Goldberg reaction, facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a copper catalyst.[1] Traditionally, these reactions were conducted under harsh conditions, requiring high temperatures and stoichiometric amounts of copper.[1] Modern protocols, however, have seen significant improvements through the use of ligands that enhance the efficacy of the copper catalyst.[2]

The reactivity of the aryl halide in an Ullmann condensation is significantly influenced by the nature of the halogen and the electronic properties of its substituents. Generally, the reactivity follows the trend I > Br > Cl > F. Electron-withdrawing groups on the aryl halide are known to accelerate the reaction rate.[1]

Kinetic Profile of the Ullmann Condensation

A Hammett analysis on the Ullmann-type coupling of para-substituted iodobenzenes with a phenol, catalyzed by a heterogeneous copper/manganese oxide catalyst, revealed a positive ρ value of +1.0.[3] This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide, suggesting the development of negative charge in the transition state at the carbon atom undergoing substitution. This is consistent with a mechanism involving nucleophilic attack of the amine on the aryl halide.

In the absence of specific rate constants for this compound, a comparative approach using data from related substrates is necessary. The following table summarizes qualitative and semi-quantitative kinetic information for Ullmann N-arylation reactions.

Aryl Halide SubstrateAmine NucleophileCatalyst SystemKey Kinetic FindingsReference
para-Substituted IodobenzenesPhenolHeterogeneous meso-Cu/MnOxHammett ρ = +1.0, indicating acceleration by electron-withdrawing groups.[3]
Substituted IodoanilinesLactamsComputational DFT studyA direct correlation between experimental reaction yields and the activation energy of the haloarene activation step was found.[4]
IodobenzenePiperidineCu(I) with tetrabutylphosphonium malonateThe reaction rate showed a first-order dependence on the concentrations of the amine, aryl halide, and the copper catalyst.[5]

Table 1: Summary of Kinetic Data for Ullmann-Type N-Arylation Reactions.

Alternative: The Buchwald-Hartwig Amination

A prominent alternative to the Ullmann condensation for the synthesis of aryl amines is the Buchwald-Hartwig amination.[1][6] This palladium-catalyzed reaction generally proceeds under milder conditions and exhibits a broader substrate scope.[6] Kinetic studies of the Buchwald-Hartwig amination have been conducted and reveal a complex interplay between the catalyst, ligand, aryl halide, amine, and base.[7] For the amination of bromobenzene, the reaction was found to have a positive order dependence on the aryl bromide and the amine, and a zero-order dependence on the base under synthetically relevant conditions.[7]

ReactionCatalystTypical ConditionsKey Kinetic Features
Ullmann Condensation Copper-basedHigh temperatures (often >150 °C)Accelerated by electron-withdrawing groups on the aryl halide.
Buchwald-Hartwig Amination Palladium-basedMilder temperatures (often <120 °C)Complex kinetics with dependence on multiple reaction components.

Table 2: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination.

Experimental Protocols

A detailed experimental protocol for conducting a kinetic study of the Ullmann condensation is provided below. This protocol can be adapted for the specific case of this compound.

General Protocol for Kinetic Monitoring of an Ullmann N-Arylation Reaction

This procedure outlines a general method for monitoring the progress of an Ullmann N-arylation reaction to extract kinetic data.

1. Materials and Reagents:

  • Aryl halide (e.g., this compound)

  • Amine

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or DMF)

  • Internal standard for analysis (e.g., dodecane)

  • Reaction vials, magnetic stir bars, and a heating block or oil bath

  • Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

2. Reaction Setup: [2]

  • In a dry, nitrogen-filled glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), ligand (0.10 mmol, 10 mol%), and base (2.0 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Add a known amount of the internal standard.

  • Seal the vial with a septum cap.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

3. Data Collection:

  • Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C) and begin vigorous stirring.

  • At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize the base).

  • Analyze the quenched aliquot by GC-FID or HPLC to determine the concentration of the starting material and product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the reactant or product as a function of time.

  • From these plots, determine the initial reaction rate.

  • By systematically varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined.

  • The rate constant (k) can then be calculated from the rate law.

  • To determine the activation energy (Ea), the experiment is repeated at several different temperatures, and the Arrhenius equation is applied.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Weigh Reactants, Catalyst, Ligand, Base prep2 Add to Dry Reaction Vessel prep1->prep2 prep3 Add Solvent and Internal Standard prep2->prep3 prep4 Establish Inert Atmosphere prep3->prep4 react1 Heat to Desired Temperature prep4->react1 react2 Stir Vigorously react1->react2 react3 Withdraw Aliquots at Time Intervals react2->react3 react4 Quench Aliquots react3->react4 analysis1 Analyze Aliquots (GC/HPLC) react4->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Determine Reaction Rates and Order analysis2->analysis3 analysis4 Calculate Rate Constants analysis3->analysis4

Caption: Experimental workflow for a kinetic study of the Ullmann condensation.

signaling_pathway ArX Aryl Halide (Ar-X) Cu_III Cu(III) Intermediate ArX->Cu_III Amine Amine (R₂NH) Cu_I Cu(I) Catalyst Amine->Cu_I Coordination Cu_I->Cu_III Oxidative Addition Base Base Base->Amine Deprotonation Product Aryl Amine (Ar-NR₂) Cu_III->Cu_I Cu_III->Product Reductive Elimination Ligand Ligand (L) Ligand->Cu_I Stabilization

Caption: Simplified proposed catalytic cycle for the Ullmann N-arylation.

logical_relationship cluster_hammett Hammett Analysis A Measure Reaction Rates (k) for Substituted Aryl Halides C Plot log(k/k₀) vs. σ A->C B Obtain Hammett Substituent Constants (σ) B->C D Determine Slope (ρ) C->D E Interpret ρ to Understand Reaction Mechanism D->E

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromodiphenylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed protocol for the proper disposal of 4-Bromodiphenylamine, a compound warranting careful handling due to its toxicological profile. Adherence to these procedures is essential for regulatory compliance and the mitigation of potential hazards.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this substance is classified as harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used if dust is generated.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

Quantitative Hazard Data

A clear understanding of the substance's properties is the first step toward its safe disposal.

PropertyValue
CAS Number 54446-36-5
Molecular Formula C₁₂H₁₀BrN
Physical State Solid[1]
Appearance Off-white solid[1]
Melting Point 85-89 °C
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system), Aquatic Chronic 2
Signal Word Danger[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[4][5]

1. Segregation:

  • Isolate this compound waste from non-hazardous laboratory trash.

  • Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes, such as acids and bases, or oxidizing and reducing agents, must be kept separate.[7]

2. Containerization:

  • Solid Waste: Place all solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, into a designated, leak-proof hazardous waste container.[6][8] The original manufacturer's container is often a suitable choice for unused or excess material.[8]

  • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof liquid waste container with a secure, screw-on cap.[8] Do not use containers with corks or parafilm as closures.[8]

  • Container Integrity: Ensure the waste container is in good condition, free from rust or leaks.[9] If a container shows signs of deterioration, transfer the waste to a new, appropriate container.[9]

  • Secondary Containment: It is best practice to place the primary waste container within a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to prevent spills.[8]

3. Labeling:

  • Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".[5][10]

    • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[5]

    • A clear indication of the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).[5]

    • The date when waste was first added to the container (accumulation start date).[5]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

  • This area must be under the control of the generator, secure, and away from general laboratory traffic.[10]

  • Keep waste containers closed at all times except when adding waste.[8][9]

5. Disposal Request and Pickup:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits (typically not to exceed 90 days), submit a chemical waste pickup request to your EHS office.[8][11]

  • EHS personnel will then arrange for the collection and transport of the waste to a licensed hazardous waste management facility for final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Steps start Generation of This compound Waste solid_waste Solid Waste (e.g., unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste segregate Segregate from Incompatible Waste solid_waste->segregate liquid_waste->segregate containerize_solid Containerize in a Labeled Solid Hazardous Waste Container segregate->containerize_solid containerize_liquid Containerize in a Labeled Liquid Hazardous Waste Container segregate->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store request_pickup Request Pickup by EHS/Waste Management store->request_pickup final_disposal Transport to a Licensed Waste Disposal Facility request_pickup->final_disposal

Caption: Decision-making workflow for the proper disposal of this compound waste.

Recommended Final Disposal Method

The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," indicates that professional disposal is required.[1][12][13] For organic compounds like this compound, high-temperature incineration at a licensed hazardous waste facility is the preferred method of destruction. This process ensures the complete breakdown of the chemical, preventing its release into the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-Bromodiphenylamine, ensuring the protection of laboratory personnel and the environment.

Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards. This guide provides a detailed operational and disposal plan, encompassing personal protective equipment (PPE) recommendations, first aid procedures, and step-by-step handling instructions.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and engineering controls.

Protection Type Specific Recommendations Rationale
Engineering Controls - Use in a well-ventilated area. - A closed system or local exhaust ventilation is recommended. - Ensure safety showers and eyewash stations are readily accessible.[1]To minimize inhalation exposure and provide immediate decontamination facilities.
Respiratory Protection - Dust respirator (e.g., N95).[2]To prevent inhalation of the solid powder.
Hand Protection - Protective gloves (chemical-impermeable).[2][3][4]To prevent skin contact and irritation.[1][5]
Eye and Face Protection - Safety glasses with side shields or goggles.[4][6] - Face shield if there is a risk of splashing.[6]To protect eyes from dust particles and potential splashes.
Skin and Body Protection - Protective clothing to prevent skin exposure.[1][4] - Laboratory coat.To prevent contamination of personal clothing and skin.
Hazard and First Aid Summary
Exposure Route Potential Hazards First Aid Measures
Inhalation May cause respiratory irritation.[5]Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][3][7] If feeling unwell, seek medical advice.[1][3]
Skin Contact Causes skin irritation.[1][5]Immediately remove all contaminated clothing.[3][7] Wash the affected area gently with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical attention.[1][3]
Eye Contact Causes serious eye irritation or damage.[5]Rinse cautiously with water for several minutes.[1][3][7] If present and easy to do, remove contact lenses.[1][3][7] Continue rinsing. If eye irritation persists, seek medical advice.[1][3]
Ingestion Harmful if swallowed.[1][5]Rinse mouth with water.[1][3] If the person feels unwell, call a poison center or doctor.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that the local exhaust ventilation is functioning correctly.
  • Confirm that a safety shower and eyewash station are accessible and operational.[1]
  • Assemble all necessary materials and equipment, including this compound, solvents, and reaction vessels, within the ventilated workspace.
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Handle this compound in a manner that avoids the generation of dust.[1][3]
  • Carefully weigh and transfer the solid compound within the ventilated enclosure.
  • If creating a solution, add the solid to the solvent slowly to prevent splashing.
  • Keep the container tightly closed when not in use.[1][3]
  • Avoid contact with skin, eyes, and clothing.[3]
  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling and Cleanup:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • In case of a spill, prevent the product from entering drains.[3] Sweep up the spilled solid, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][3]
  • Remove and wash contaminated clothing before reuse.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[8] The material should be disposed of in an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7][9]

  • Container Disposal: Do not reuse empty containers. Dispose of the container to a hazardous or special waste collection point.[8]

Workflow for Safe Handling of this compound

prep 1. Preparation ppe Don PPE prep->ppe Ensure Safety handling 2. Handling ppe->handling weigh Weigh & Transfer handling->weigh cleanup 3. Post-Handling & Cleanup weigh->cleanup decontaminate Decontaminate Area cleanup->decontaminate disposal 4. Disposal decontaminate->disposal waste Dispose as Hazardous Waste disposal->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.